Bisphenol A-13C2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747173 | |
| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263261-64-9 | |
| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bisphenol A-13C2 CAS number and molecular weight
This guide provides the key technical specifications for the isotopically labeled compound, Bisphenol A-13C2, intended for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is a stable isotope-labeled form of Bisphenol A, a compound extensively used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] The labeled form serves as an internal standard for quantitative analysis.[1]
Below is a summary of its fundamental chemical identifiers and properties.
| Parameter | Value | Citations |
| CAS Number | 263261-64-9 | [3][4] |
| Molecular Formula | C₁₃¹³C₂H₁₆O₂ | |
| Molecular Weight | 230.27 g/mol |
Synonyms:
-
4,4'-(1-Methylethylidene)bisphenol-13C2
-
2,2-Bis(4-hydroxyphenyl)propane-13C2
-
(4,4'-Dihydroxydiphenyl)dimethylmethane-13C2
-
4,4'-Isopropylidenediphenol-13C2
Logical Relationship Diagram
The following diagram illustrates the relationship between this compound and its unlabeled counterpart.
References
A Technical Guide to the Synthesis and Isotopic Purity of Bisphenol A-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Bisphenol A-¹³C₂ (BPA-¹³C₂). This isotopically labeled compound is a critical internal standard for mass spectrometry-based quantitative analysis in various research fields, including pharmacokinetics, toxicology, and environmental monitoring. This document outlines the synthetic pathway, experimental protocols for synthesis and purification, and detailed methodologies for assessing isotopic and chemical purity.
Introduction
Bisphenol A (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins. Due to its potential endocrine-disrupting properties, the accurate quantification of BPA in biological and environmental matrices is of significant interest. Stable isotope-labeled internal standards, such as Bisphenol A-¹³C₂, are essential for achieving high accuracy and precision in these measurements by correcting for matrix effects and variations in sample processing. This guide focuses on the synthesis of BPA labeled with two ¹³C atoms on one of the phenyl rings, a common commercially available isotopologue.
Synthesis of Bisphenol A-¹³C₂
The synthesis of Bisphenol A-¹³C₂ is typically achieved through the acid-catalyzed condensation of ¹³C-labeled phenol with acetone.[1][2][3] The most common approach involves the reaction of two equivalents of phenol-¹³C₆ with one equivalent of acetone in the presence of a strong acid catalyst.
Synthetic Pathway
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetone, increasing its electrophilicity. This is followed by two successive attacks of the electron-rich para-position of the ¹³C-labeled phenol rings onto the carbocation, ultimately forming the Bisphenol A-¹³C₂ molecule and a molecule of water.[2]
Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on established methods for bisphenol synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2 equivalents of Phenol-¹³C₆ and a 5 to 10-fold molar excess of acetone.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or a sulfonated ion-exchange resin (e.g., Amberlyst-15). The use of an ion-exchange resin is often preferred as it simplifies catalyst removal.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 70°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. If an ion-exchange resin was used, it can be removed by filtration. If a mineral acid was used, it should be neutralized with a mild base.
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Solvent Removal: Remove the excess acetone and any other volatile components under reduced pressure using a rotary evaporator.
Purification of Bisphenol A-¹³C₂
Purification of the crude Bisphenol A-¹³C₂ is crucial to remove unreacted starting materials, byproducts (such as the ortho,para-isomer), and residual catalyst. Recrystallization is a common and effective method for this purpose.
Experimental Protocol: Purification by Recrystallization
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Dissolution: Dissolve the crude Bisphenol A-¹³C₂ product in a minimal amount of a suitable hot solvent system. A mixture of toluene and water has been shown to be effective for the crystallization of BPA.
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Crystallization: Slowly cool the solution to induce crystallization of the p,p'-isomer of Bisphenol A-¹³C₂. The o,p'-isomer and other impurities tend to remain in the mother liquor.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Isotopic Purity and Chemical Purity Analysis
The final product must be rigorously analyzed to determine its isotopic enrichment and chemical purity. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound.
References
An In-depth Technical Guide to Bisphenol A-¹³C₂: Core Physical and Chemical Properties for Researchers
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of Bisphenol A-¹³C₂. This isotopically labeled compound is a critical tool in a variety of research applications, particularly in quantitative analysis where it serves as a reliable internal standard.
Core Properties and Data
Bisphenol A-¹³C₂ is a stable isotope-labeled version of Bisphenol A (BPA), a compound of significant interest in toxicology and endocrinology. The incorporation of two carbon-13 atoms provides a distinct mass shift, enabling its use in mass spectrometry-based analytical methods for the accurate quantification of unlabeled BPA.
Physical and Chemical Data Summary
The physical and chemical properties of Bisphenol A-¹³C₂ are largely equivalent to those of its unlabeled counterpart. The minor increase in molecular weight due to the ¹³C isotopes does not significantly alter its bulk physical properties such as melting point, boiling point, or solubility.
| Property | Value | Source(s) |
| Chemical Name | 4,4'-(Propane-2,2-diyl-1,3-¹³C₂)diphenol | |
| CAS Number | 263261-64-9 | [1] |
| Molecular Formula | C₁₃¹³C₂H₁₆O₂ | [1] |
| Molecular Weight | 230.27 g/mol | [1] |
| Appearance | White to light brown flakes or powder | [2] |
| Melting Point | 155-159 °C | |
| Boiling Point | 220 °C at 4 mmHg | |
| Water Solubility | 120-300 mg/L at 21.5-25 °C | |
| Solubility in Organic Solvents | Soluble in acetone, alcohol, acetic acid, and aqueous alkaline solutions. Slightly soluble in carbon tetrachloride. |
Experimental Protocols
The primary application of Bisphenol A-¹³C₂ is as an internal standard in isotope dilution mass spectrometry for the quantification of BPA. The following is a representative experimental protocol for the analysis of BPA in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Bisphenol A in Human Serum using ¹³C₁₂-BPA as an Internal Standard
Objective: To accurately quantify the concentration of Bisphenol A in human serum samples using ¹³C₁₂-BPA as an internal standard.
Materials:
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Human serum samples
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Bisphenol A (native standard)
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Bisphenol A-¹³C₁₂ (internal standard)
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Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
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Formic acid, LC-MS grade
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
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Sample Preparation:
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Thaw human serum samples at room temperature.
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To 500 µL of serum in a centrifuge tube, add a known amount of Bisphenol A-¹³C₁₂ internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
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Vortex for 30 seconds.
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Add 1 mL of acetonitrile to precipitate proteins.
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Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
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-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
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Load the supernatant from the previous step onto the SPE cartridge.
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Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
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Elute the BPA and internal standard with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
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Multiple Reaction Monitoring (MRM) transitions:
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BPA: m/z 227 -> 133
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Bisphenol A-¹³C₁₂: m/z 239 -> 141
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-
Optimize cone voltage and collision energy for each transition.
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-
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Quantification:
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Create a calibration curve by analyzing standards of native BPA at various concentrations, each spiked with the same amount of the Bisphenol A-¹³C₁₂ internal standard.
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Plot the ratio of the peak area of the analyte (BPA) to the peak area of the internal standard (Bisphenol A-¹³C₁₂) against the concentration of the analyte.
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Determine the concentration of BPA in the serum samples by interpolating their peak area ratios on the calibration curve.
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Signaling and Metabolic Pathways
Bisphenol A is known to be an endocrine-disrupting chemical, primarily through its interaction with estrogen receptors. Its metabolism in the body involves well-characterized pathways.
Estrogenic Signaling Pathway of Bisphenol A
BPA can bind to estrogen receptors (ERα and ERβ) and G-protein coupled estrogen receptor 1 (GPER1), initiating downstream signaling cascades that can affect gene expression and cellular processes.
Estrogenic signaling pathway of Bisphenol A.
Metabolic Pathway of Bisphenol A
The primary metabolic fate of BPA in humans involves two main phases. Phase I metabolism introduces a hydroxyl group, and Phase II metabolism involves conjugation to increase water solubility for excretion.
Metabolic pathway of Bisphenol A.
Experimental Workflow
The use of Bisphenol A-¹³C₂ as an internal standard is integral to a robust and reliable quantitative analytical workflow.
Quantitative Analysis Workflow using Bisphenol A-¹³C₂
This diagram illustrates the logical flow of a typical quantitative analysis using Bisphenol A-¹³C₂ as an internal standard.
Workflow for quantitative analysis using Bisphenol A-¹³C₂.
References
A Comprehensive Technical Guide to the Safety and Handling of Bisphenol A-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of Bisphenol A-¹³C₂ (BPA-¹³C₂). Given that the toxicological properties of isotopically labeled compounds are generally considered equivalent to their unlabeled counterparts, this document leverages data from Bisphenol A (BPA) safety and toxicology studies. The ¹³C isotopes are stable and non-radioactive, and their presence is not expected to alter the chemical hazards of the molecule.
Chemical and Physical Properties
Bisphenol A-¹³C₂ is the isotopically labeled form of Bisphenol A, a synthetic compound widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1] While specific experimental data for the ¹³C₂ labeled variant is limited, the physical and chemical properties are expected to be nearly identical to that of the parent compound.
Table 1: Physicochemical Data of Bisphenol A
| Property | Value | Reference |
| Chemical Name | 4,4'-(propane-2,2-diyl-1,3-¹³C₂)diphenol | [2] |
| CAS Number | 263261-64-9 | [1] |
| Unlabeled CAS Number | 80-05-7 | [2] |
| Molecular Formula | C₁₃¹³C₂H₁₆O₂ | [1] |
| Molecular Weight | 230.27 g/mol | |
| Appearance | White solid, flakes, or powder | |
| Melting Point | 155-159 °C | |
| Boiling Point | 250–252 °C at 13 torr | |
| Density | 1.20 - 1.217 g/cm³ at 25 °C | |
| Solubility | Poorly soluble in water; soluble in most common organic solvents |
Toxicological Profile and Hazard Classification
Bisphenol A is recognized as a reproductive, developmental, and systemic toxicant. It is classified as an endocrine-disrupting compound (EDC) due to its ability to mimic estrogen and interact with estrogen receptors α and β (ERα and ERβ). This interaction can lead to altered cell proliferation, apoptosis, and migration, which are linked to the development and progression of hormone-associated cancers. Exposure to BPA has been associated with a range of health issues, including cardiovascular diseases, diabetes, obesity, and reproductive disorders.
Table 2: GHS Hazard Classification for Bisphenol A
| Hazard Class | Hazard Statement |
| Serious Eye Damage | H318: Causes serious eye damage. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Reproductive Toxicity | H360 / H361f: May damage fertility or the unborn child. / Suspected of damaging fertility. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
| Aquatic Hazard (Acute & Chronic) | H410 / H411: Very toxic to aquatic life with long lasting effects. / Toxic to aquatic life with long lasting effects. |
Data compiled from multiple Safety Data Sheets.
Experimental Protocols for Safety Assessment
Evaluating the toxicological profile of compounds like BPA-¹³C₂ involves a variety of in vitro assays. Below are methodologies for two key types of experiments.
Genotoxicity Assessment: SOS Chromotest
The SOS Chromotest is a colorimetric assay used to assess the genotoxic potential of a chemical compound by measuring the induction of the SOS DNA repair system in Escherichia coli.
Methodology:
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Tester Strain Preparation: A fresh culture of the E. coli tester strain (e.g., PQ37), which contains a fusion of the sfiA gene (an SOS-responsive gene) to the lacZ gene (encoding β-galactosidase), is grown to the early exponential phase.
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Exposure: The bacterial suspension is aliquoted into a 96-well microplate. Increasing concentrations of the test compound (Bisphenol A-¹³C₂) are added to the wells. A positive control (a known genotoxin) and a negative control (solvent) are included.
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Incubation: The microplate is incubated at 37°C for a few hours (typically 2 hours) to allow for exposure and induction of the SOS response.
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Enzyme Assay: After incubation, a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added. If the test compound has damaged the DNA, the induced β-galactosidase will metabolize the substrate, resulting in a color change (e.g., yellow).
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Data Analysis: The absorbance is read using a microplate reader at a specific wavelength (e.g., 420 nm for ONPG). A second measurement at a different wavelength is often taken to assess cell viability (e.g., alkaline phosphatase activity). The SOS-inducing potency (SOSIP) is calculated from the linear portion of the dose-response curve, providing a quantitative measure of genotoxicity.
Cytotoxicity Assessment: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Adherent cells (e.g., human granulosa KGN cells, H295R cells) are seeded in a 96-well plate and incubated until they reach the desired confluency.
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Compound Exposure: The culture medium is replaced with a medium containing various concentrations of Bisphenol A-¹³C₂. Control wells with solvent only are also prepared. The plate is incubated for a specified exposure period (e.g., 24, 48, or 72 hours).
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MTT Addition: After exposure, the medium is removed, and a fresh serum-free medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Incubation: The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
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Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals.
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Data Analysis: The plate is gently shaken to ensure the formazan is fully dissolved. The absorbance is then measured on a microplate spectrophotometer (typically between 500-600 nm). The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Mechanism of Endocrine Disruption
Bisphenol A exerts its endocrine-disrupting effects primarily by interacting with estrogen receptors. This can trigger both genomic and non-genomic signaling pathways that are normally regulated by estradiol.
Caption: Simplified signaling pathway of Bisphenol A as an endocrine disruptor.
Workflow for Safe Handling of Chemical Powders
Proper handling of powdered chemical reagents like Bisphenol A-¹³C₂ is critical to minimize exposure and ensure laboratory safety.
Caption: Experimental workflow for the safe handling of powdered chemical agents.
Handling and Storage Precautions
Adherence to strict safety protocols is mandatory when handling Bisphenol A-¹³C₂.
Engineering Controls:
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Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.
Safe Handling Practices:
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Avoid contact with skin and eyes.
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Do not breathe dust or aerosols.
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Wash hands thoroughly after handling, even if gloves were worn.
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Always add acid to water, never the other way around when making solutions.
Storage Conditions:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.
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Store chemicals at or below eye level.
Spill and Emergency Procedures:
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, contain the spill, and clean it up using an appropriate absorbent material. Avoid generating dust.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical advice if irritation persists.
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
A Technical Guide to Bisphenol A-¹³C₂ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Bisphenol A-¹³C₂. This isotopically labeled compound is a critical tool for researchers investigating the pharmacokinetics, metabolism, and mechanisms of action of Bisphenol A (BPA), a widely studied endocrine-disrupting chemical.
Commercial Suppliers and Product Specifications
Bisphenol A-¹³C₂ is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. While specific purity and enrichment values are lot-dependent and detailed in the Certificate of Analysis (CoA) provided with the product, the following table summarizes the generally available product specifications. Researchers are advised to request a lot-specific CoA from the supplier before purchase to ensure the product meets the requirements of their experimental design.
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Enrichment | Available Formats |
| Simson Pharma Limited | RC01056 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | High quality, CoA provided[1] | Custom Synthesis[1] |
| MedchemExpress | HY-W778391 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | CoA available | Neat solid |
| LGC Standards | TRC-B519496 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | CoA provided[2][3] | Neat solid (2.5 mg, 25 mg)[3] |
| Pharmaffiliates | PA STI 013480 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | Highly pure, CoA available | Not specified |
| Santa Cruz Biotechnology | Not specified | 263261-64-9 | C₁₃(¹³C)₂H₁₆O₂ | 230.27 | Not specified | Not specified |
| Cambridge Isotope Laboratories, Inc. | CLM-4325-1.2 | 263261-65-0 (for ¹³C₁₂) | (CH₃)₂C(¹³C₆H₄OH)₂ | 240.09 | 99% isotopic enrichment, 98% chemical purity (for ¹³C₁₂) | 100 µg/mL in acetonitrile |
Note on Certificate of Analysis (CoA): A Certificate of Analysis is a critical document that accompanies the product and provides lot-specific details on its quality and purity. For Bisphenol A-¹³C₂, a typical CoA would include:
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Chemical Identity: Compound name, CAS number, molecular formula, and molecular weight.
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Physical Properties: Appearance (e.g., white solid).
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Analytical Data:
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Chemical Purity: Determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage (e.g., >98%).
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Isotopic Enrichment: The percentage of molecules containing the ¹³C isotopes at the specified positions (e.g., >99 atom % ¹³C). This is often determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Identity Confirmation: Data from analytical techniques like ¹H-NMR, ¹³C-NMR, and MS to confirm the structure of the compound.
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Research Applications and Experimental Protocols
Bisphenol A-¹³C₂ is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to accurately measure the concentration of unlabeled BPA in various biological and environmental matrices. Its use as a tracer in metabolic studies is also a key application. Furthermore, it can be employed in in vitro and in vivo experiments to study the biological effects of BPA, allowing for the differentiation of the exogenously administered compound from endogenous or contaminating BPA.
Experimental Protocol 1: Quantification of Bisphenol A in Biological Samples using LC-MS/MS with Bisphenol A-¹³C₂ as an Internal Standard
This protocol provides a general framework for the quantification of BPA in samples like serum, urine, or cell culture media.
1. Sample Preparation:
- To 1 mL of the biological sample, add a known amount of Bisphenol A-¹³C₂ solution (e.g., 10 µL of a 1 µg/mL solution in methanol) as the internal standard.
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate BPA and the internal standard from the matrix. A common LLE method involves the addition of a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and centrifugation to separate the layers. The organic layer containing the analytes is then collected.
- Evaporate the organic solvent under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution profile.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analytes.
- Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source. Monitor the specific precursor-to-product ion transitions for both unlabeled BPA and Bisphenol A-¹³C₂.
- BPA: e.g., m/z 227.1 → 212.1
- Bisphenol A-¹³C₂: e.g., m/z 229.1 → 214.1
3. Data Analysis:
- Construct a calibration curve by analyzing standards containing known concentrations of unlabeled BPA and a fixed concentration of Bisphenol A-¹³C₂.
- Calculate the ratio of the peak area of unlabeled BPA to the peak area of Bisphenol A-¹³C₂ for each standard and sample.
- Determine the concentration of BPA in the unknown samples by interpolating their peak area ratios on the calibration curve.
Caption: Workflow for BPA Quantification using ¹³C₂-BPA Internal Standard.
Experimental Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blotting Following BPA Treatment
This protocol details the steps to investigate the effect of BPA on the activation of the ERK1/2 signaling pathway in a cell culture model.
1. Cell Culture and Treatment:
- Plate cells (e.g., breast cancer cell line MCF-7 or prostate cancer cell line LNCaP) in appropriate culture dishes and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 12-24 hours to reduce basal levels of phosphorylated proteins.
- Treat the cells with various concentrations of Bisphenol A (or Bisphenol A-¹³C₂ to trace its effects specifically) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Collect the cell lysates and centrifuge to pellet cell debris. The supernatant contains the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
5. Data Analysis:
- Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
- Compare the normalized p-ERK1/2 levels in BPA-treated samples to the vehicle control to determine the effect of BPA on ERK1/2 activation.
Caption: Western Blot Workflow for p-ERK Analysis after BPA Treatment.
Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry after BPA Exposure
This protocol outlines a method to assess the impact of BPA on cell cycle progression.
1. Cell Culture and Treatment:
- Culture cells to approximately 60-70% confluency.
- Treat cells with different concentrations of BPA for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
2. Cell Harvesting and Fixation:
- Harvest the cells by trypsinization.
- Wash the cells with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.
- Incubate the cells on ice or at -20°C for at least 30 minutes.
3. Staining:
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI) or DAPI.
- The staining solution should also contain RNase A to degrade RNA and prevent its staining, which would interfere with the DNA content analysis.
- Incubate the cells with the staining solution in the dark.
4. Flow Cytometry:
- Analyze the stained cells using a flow cytometer.
- The intensity of the fluorescence signal from the DNA-binding dye is proportional to the amount of DNA in each cell.
- Collect data from a sufficient number of cells (e.g., 10,000-20,000 events) for each sample.
5. Data Analysis:
- Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content.
- The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
- Quantify the percentage of cells in each phase of the cell cycle for both control and BPA-treated samples.
- Compare the cell cycle distributions to determine if BPA causes an arrest at a specific phase.
Caption: Cell Cycle Analysis Workflow using Flow Cytometry.
Signaling Pathways Modulated by Bisphenol A
BPA is known to interfere with multiple signaling pathways, contributing to its endocrine-disrupting effects and potential role in various pathologies. The following diagrams illustrate two key pathways affected by BPA.
EGFR/ERK/p53 Signaling Pathway
BPA can activate the Epidermal Growth Factor Receptor (EGFR), leading to the stimulation of the downstream Extracellular signal-regulated kinase (ERK) pathway. This can result in the phosphorylation and activation of the tumor suppressor protein p53, which in turn can induce the expression of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.
Caption: BPA-Induced EGFR/ERK/p53 Signaling Pathway.
PI3K/AKT/mTOR Signaling Pathway
BPA has also been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Dysregulation of the PI3K/AKT/mTOR pathway by BPA can have significant implications for normal cellular function and may contribute to the development of diseases such as cancer and metabolic disorders.
Caption: BPA-Modulated PI3K/AKT/mTOR Signaling Pathway.
References
Applications of Bisphenol A-¹³C-Labeled Isotopologues in Environmental Science: A Technical Guide
Abstract
Bisphenol A (BPA) is a high-production-volume chemical used in polycarbonate plastics and epoxy resins, leading to its ubiquitous presence as an environmental contaminant.[1][2][3] The accurate quantification of BPA in complex environmental matrices such as water, soil, sediment, and biota is challenging due to low concentrations and significant matrix interference.[4] Isotope Dilution Mass Spectrometry (IDMS) using isotopically labeled standards, such as Bisphenol A (¹³C₁₂-BPA), has become the gold standard for overcoming these analytical hurdles. This technical guide provides an in-depth overview of the applications of ¹³C-labeled BPA in environmental science, focusing on its primary role in IDMS. It includes detailed experimental protocols, a summary of quantitative performance data, and a discussion of advanced applications in metabolic and microbial studies.
The Core Application: Isotope Dilution Mass Spectrometry (IDMS)
The most critical application of ¹³C-labeled BPA in environmental science is its use as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). The principle of IDMS relies on the addition of a known quantity of an isotopically labeled analyte to a sample prior to extraction and analysis. Because the labeled standard (e.g., ¹³C₁₂-BPA) is chemically identical to the native analyte (BPA), it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. However, it is distinguishable by its higher mass. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately calculate the initial concentration of the native BPA in the sample, effectively correcting for matrix effects and procedural losses. This approach significantly enhances the accuracy, precision, and robustness of analytical methods for BPA quantification.
Experimental Protocols for Environmental Matrices
The following sections outline generalized experimental protocols for the analysis of BPA in various environmental samples using ¹³C-BPA as an internal standard.
Sample Preparation and Extraction
Careful sample handling is crucial to prevent contamination, as BPA is present in many laboratory materials.
-
Water Samples (Wastewater, Surface Water, Drinking Water):
-
Collect water samples in pre-screened glass or polypropylene containers.
-
Spike a known volume of the water sample (e.g., 100-1000 mL) with a precise amount of ¹³C-BPA solution.
-
For sample cleanup and concentration, utilize Solid-Phase Extraction (SPE) with a C18 or similar cartridge.
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge with ultrapure water to remove interferences.
-
Elute the retained BPA and ¹³C-BPA with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS/MS analysis.
-
-
Soil and Sediment Samples:
-
Homogenize the solid sample after air-drying or lyophilization.
-
Spike a known mass of the sample (e.g., 5-10 g) with the ¹³C-BPA internal standard.
-
Extract the sample using a robust technique such as Accelerated Solvent Extraction (ASE) with a solvent like acetone or a mixture of acetone and hexane.
-
Alternatively, use Ultrasound-Assisted Extraction (UAE) with an appropriate solvent.
-
The resulting extract is often complex and requires a clean-up step, which can be performed in-line during ASE or offline using SPE cartridges.
-
Concentrate the cleaned extract and reconstitute it for instrumental analysis.
-
-
Biota Samples (e.g., Fish Tissue, Plants):
-
Homogenize the tissue sample.
-
Spike the homogenized sample with the ¹³C-BPA internal standard.
-
Perform solvent extraction, often preceded by acid hydrolysis to release conjugated forms of BPA.
-
Due to high lipid content, a lipid removal step (e.g., gel permeation chromatography or a freeze-out step) is often necessary.
-
Follow with SPE cleanup to further remove matrix interferences.
-
Concentrate the final extract for analysis.
-
Derivatization (for GC-MS Analysis)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), BPA and its labeled counterpart must be derivatized to increase their volatility and thermal stability.
-
Dry the final sample extract completely.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.
-
Heat the mixture (e.g., at 68°C for 30 minutes) to complete the reaction.
-
Evaporate the derivatization reagents and reconstitute the residue in hexane for GC-MS injection.
Instrumental Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique. It typically involves reverse-phase chromatography (e.g., C18 column) with a mobile phase of water and methanol or acetonitrile. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode. It requires the derivatization step described above.
Quantitative Performance Data
The use of ¹³C-BPA in IDMS allows for the development of highly sensitive and reliable methods. The table below summarizes typical performance characteristics reported in the literature for the analysis of BPA in various environmental matrices.
| Environmental Matrix | Analytical Method | Labeled Standard Used | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| Soil | UPLC-MS/MS | - | MDL: 0.01–0.39 ng/g | 80–120 | |
| Vegetables/Fruits | GC/MS | ¹³C₁₂-BPA | LOD: 0.01–0.20 µg/kg; LOQ: 0.04–0.60 µg/kg | >90 | |
| Water & Soil | Electrochemical | - | LOD: 0.02 µmol/L | 82–106 | |
| Wastewater & Surface Water | GC-MS(SIM) | BPA-d16 | MQL: < MQL in blanks | 87–133 | |
| Carbonated Beverages | UPLC-MS/MS | BPA-d16 | - | 97.6–99.9 | |
| Milk | TD-GC/MS | - | LOD: 45 ng/L | ~54 | |
| Drinking Water | UPLC-PDA-FL | - | LOQ: 20-40 ng/L | 77.8–121.5 |
MDL = Method Detection Limit; MQL = Method Quantification Limit
Advanced Applications of ¹³C-BPA
Beyond its role as an internal standard, ¹³C-labeled BPA is a powerful tool for investigating the environmental fate and biological processing of BPA.
Tracing Metabolic Pathways
By exposing organisms or environmental systems to ¹³C-BPA, researchers can trace its metabolic fate. BPA is known to be metabolized in organisms into forms such as BPA-glucuronide, which is more water-soluble and readily excreted. Studies using labeled BPA can help quantify the rates of these biotransformation processes, identify novel metabolites, and understand how different species or environmental conditions affect BPA degradation.
Stable Isotope Probing (SIP) for Microbial Studies
Stable Isotope Probing (SIP) is a powerful technique used to identify microorganisms in a complex community that are actively consuming a specific substrate. In this application, ¹³C-BPA is introduced into an environmental sample (e.g., soil, wastewater sludge) as the primary carbon source. Microbes that can metabolize BPA will incorporate the ¹³C into their cellular components, including their DNA. By separating the "heavy" ¹³C-labeled DNA from the "light" ¹²C-DNA via density gradient centrifugation, researchers can isolate and sequence the DNA of the specific BPA-degrading organisms. This provides direct insight into the key microbial players responsible for the bioremediation of BPA in the environment.
Conclusion
Isotopically labeled Bisphenol A, particularly ¹³C₁₂-BPA, is an indispensable tool in modern environmental science. Its primary application in Isotope Dilution Mass Spectrometry provides the accuracy and reliability required for monitoring low levels of BPA in diverse and complex environmental samples. Furthermore, its use as a tracer in metabolic studies and Stable Isotope Probing provides deeper insights into the environmental fate, biotransformation, and bioremediation of this pervasive contaminant. These advanced applications are crucial for developing a comprehensive understanding of the environmental risks posed by BPA and for formulating effective management and remediation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects | Britannica [britannica.com]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bisphenol A-¹³C₂ in Advancing Toxicology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Bisphenol A-¹³C₂ (BPA-¹³C₂) in modern toxicology studies. As a stable isotope-labeled internal standard, BPA-¹³C₂ is an indispensable tool for the accurate quantification of Bisphenol A (BPA) in complex biological matrices. Its use allows researchers to overcome analytical challenges such as matrix effects and variations in extraction efficiency, leading to more reliable and reproducible data in toxicokinetic, metabolic, and biomonitoring studies. This guide details experimental protocols, summarizes key quantitative data from relevant studies, and visualizes the critical metabolic pathways of BPA.
Introduction to Bisphenol A and the Need for Isotopic Labeling
Bisphenol A (BPA) is a high-production-volume chemical widely used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its widespread use, human exposure to BPA is ubiquitous. Concerns over its potential endocrine-disrupting properties and other adverse health effects have led to extensive research into its toxicological profile.
Accurate assessment of BPA exposure and its metabolic fate is crucial for understanding its potential health risks. However, the analysis of BPA in biological samples is challenging due to its often low concentrations and the potential for contamination from external sources. The use of isotopically labeled BPA, such as Bisphenol A-¹³C₂, as an internal standard in mass spectrometry-based analytical methods is the gold standard for overcoming these challenges. By introducing a known amount of BPA-¹³C₂ to a sample at the beginning of the analytical process, any loss or variation during sample preparation and analysis can be corrected for, ensuring highly accurate quantification of the native BPA.
Applications of Bisphenol A-¹³C₂ in Toxicology
The primary application of Bisphenol A-¹³C₂ in toxicology is as an internal standard for quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS). While less common than ¹⁴C-BPA for metabolic tracing studies due to the ease of radioactivity detection, ¹³C-labeled compounds offer the advantage of being non-radioactive, making them safer to handle and suitable for studies in humans.
Key applications include:
-
Toxicokinetic Studies: Precisely determining the absorption, distribution, metabolism, and excretion (ADME) of BPA in animal models and humans.
-
Metabolite Identification and Quantification: Accurately measuring the levels of BPA and its metabolites, such as BPA-glucuronide and BPA-sulfate, in various biological matrices like urine, blood, and tissues.
-
Human Biomonitoring: Assessing the extent of human exposure to BPA in epidemiological studies by providing a reliable method for quantifying BPA levels in human samples.[1]
-
In Vitro and Ex Vivo Studies: Investigating the mechanisms of BPA toxicity and metabolism in cell cultures and perfused organs, such as placental transfer studies.[2][3][4][5]
Quantitative Data from Toxicokinetic and Metabolism Studies
The following tables summarize quantitative data from various toxicokinetic and metabolism studies of BPA. It is important to note that many of these studies have utilized other isotopically labeled forms of BPA (e.g., ¹⁴C-BPA, deuterated BPA) as tracers. However, the analytical principles and the resulting data are highly relevant and foundational for studies employing BPA-¹³C₂.
Table 1: Pharmacokinetic Parameters of Bisphenol A in Rodents
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Isotope Used | Reference |
| Rat (Sprague-Dawley) | 100 mg/kg (oral) | 1,220 ± 260 (Total BPA) | 4 | 20.6 ± 2.4 | - | ¹⁴C-BPA | Not specified |
| Rat (Fischer 344) | 10 mg/kg (oral) | 2.1 ± 0.5 (Free BPA) | 0.5 | 1.4 ± 0.2 | ~1 | ¹⁴C-BPA | |
| Rat (Fischer 344) | 10 mg/kg (s.c.) | 2,080 ± 290 (Free BPA) | 0.5 | 2.2 ± 0.2 | - | ¹⁴C-BPA | |
| Rat (Fischer 344) | 10 mg/kg (i.p.) | 1,460 ± 210 (Free BPA) | 0.25 | 2.0 ± 0.2 | - | ¹⁴C-BPA | |
| Mouse (CD-1, Neonatal PND3) | 100 µg/kg (oral) | 23.3 ± 4.5 (Free BPA) | 0.5 | 3.9 ± 0.5 | - | Deuterated BPA | |
| Mouse (CD-1, Adult) | 100 µg/kg (oral) | 1.1 ± 0.2 (Free BPA) | 0.5 | 1.3 ± 0.1 | - | Deuterated BPA | |
| Mouse (B6C3F1/N) | 34 mg/kg (oral) | 1,020 ± 120 (Free BPAF) | ≤ 0.455 | ≤ 4.22 | ~3-6% | Unlabeled BPAF |
Note: BPAF (Bisphenol AF) is a structural analog of BPA.
Table 2: Excretion of Bisphenol A and its Metabolites in Rats
| Species | Dose & Route | % of Dose in Urine | % of Dose in Feces | Major Metabolite | Isotope Used | Reference |
| Rat (Sprague-Dawley, Pregnant GD 11) | 10 mg/kg (oral) | 14.3 ± 7.4 | 78.1 ± 11.2 | BPA-glucuronide | ¹⁴C-BPA | |
| Rat (Sprague-Dawley, Pregnant GD 14) | 10 mg/kg (oral) | 21.8 ± 12.5 | 65.3 ± 15.6 | BPA-glucuronide | ¹⁴C-BPA | |
| Rat (Sprague-Dawley, Pregnant GD 18) | 10 mg/kg (oral) | 18.2 ± 10.3 | 70.9 ± 11.5 | BPA-glucuronide | ¹⁴C-BPA | |
| Rat (Fischer 344) | 10 mg/kg (oral) | ~15-20% | ~80-85% | BPA-glucuronide | ¹⁴C-BPA |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of toxicology studies. The following sections outline typical experimental protocols for studies involving the administration and analysis of Bisphenol A, which are directly applicable when using BPA-¹³C₂.
Animal Dosing Procedures
1. Oral Gavage Administration in Rodents:
-
Objective: To administer a precise dose of the test substance directly into the stomach.
-
Materials:
-
Bisphenol A-¹³C₂ dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to calculate the exact volume of the dosing solution to be administered. The maximum recommended volume is typically 10 mL/kg.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal.
-
Measure the correct length of the gavage needle by holding it alongside the animal from the mouth to the last rib to prevent stomach perforation.
-
Insert the gavage needle gently into the esophagus and advance it to the pre-measured length.
-
Administer the dose slowly and steadily.
-
Withdraw the needle carefully.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
2. Subcutaneous (s.c.) Injection:
-
Objective: To administer the test substance under the skin for systemic absorption.
-
Materials:
-
Bisphenol A-¹³C₂ in a sterile vehicle.
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
-
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the animal.
-
Lift a fold of skin, typically in the dorsal neck or back region.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Sample Collection and Preparation
-
Blood/Plasma/Serum:
-
Collect blood at predetermined time points via appropriate methods (e.g., tail vein, saphenous vein, cardiac puncture at termination).
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuge.
-
For serum, allow blood to clot at room temperature before centrifugation.
-
Store samples at -80°C until analysis.
-
-
Urine and Feces:
-
House animals in metabolic cages for collection of urine and feces over specified intervals.
-
Record the total volume of urine and weight of feces.
-
Homogenize fecal samples.
-
Store samples at -80°C.
-
-
Tissue Samples:
-
At the end of the study, euthanize the animals and dissect the tissues of interest (e.g., liver, kidney, brain, adipose tissue).
-
Rinse tissues with saline, blot dry, and weigh.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Analytical Methodology: LC-MS/MS for BPA-¹³C₂ and its Metabolites
-
Objective: To accurately quantify BPA and its metabolites in biological samples using Bisphenol A-¹³C₂ as an internal standard.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw biological samples (e.g., 100 µL of urine or plasma).
-
Add a known amount of Bisphenol A-¹³C₂ internal standard solution.
-
For total BPA analysis (free + conjugated), perform enzymatic deconjugation using β-glucuronidase and/or sulfatase.
-
Acidify the sample (e.g., with acetic acid).
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analytes (BPA and BPA-¹³C₂) with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program is optimized to separate BPA from its metabolites and other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both native BPA and BPA-¹³C₂. This provides high selectivity and sensitivity.
-
Example MRM transitions for BPA: m/z 227 -> 212, 133
-
Example MRM transitions for BPA-¹³C₂: m/z 239 -> 224, 140 (assuming 12 carbons are labeled)
-
-
-
Quantification:
-
Generate a calibration curve using standards of known BPA concentrations with a constant amount of BPA-¹³C₂.
-
Calculate the ratio of the peak area of native BPA to the peak area of BPA-¹³C₂ in both the standards and the samples.
-
Determine the concentration of BPA in the samples by interpolating their peak area ratios on the calibration curve.
-
Signaling and Metabolic Pathways
Bisphenol A exerts its toxic effects through various mechanisms, including the disruption of cellular signaling pathways and undergoing metabolic transformations that influence its biological activity.
Metabolic Pathways of Bisphenol A
The primary metabolic pathways for BPA in mammals are glucuronidation and sulfation, which primarily occur in the liver. These conjugation reactions increase the water solubility of BPA, facilitating its excretion and are generally considered detoxification pathways.
Caption: Major metabolic pathways of Bisphenol A (BPA) detoxification.
It is important to note that some tissues may express deconjugating enzymes like β-glucuronidase, which can reverse the glucuronidation, potentially leading to localized exposure to active BPA.
Experimental Workflow for Toxicokinetic Studies
The following diagram illustrates a typical workflow for a toxicokinetic study of BPA using BPA-¹³C₂.
Caption: Workflow for a typical toxicokinetic study of BPA.
Conclusion
The use of Bisphenol A-¹³C₂ is fundamental to conducting high-quality, reliable toxicology research on BPA. As a stable isotope-labeled internal standard, it enables the accurate quantification of BPA and its metabolites in complex biological matrices, which is essential for robust toxicokinetic modeling, human exposure assessment, and understanding the mechanisms of BPA toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of toxicology and drug development to design and execute rigorous studies on this important environmental contaminant. The continued application of such precise analytical techniques will be crucial in refining our understanding of the risks associated with BPA exposure.
References
- 1. Bisphenol A and its analogues: A comprehensive review to identify and prioritize effect biomarkers for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Placental transport and in vitro effects of Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placental Transfer of Conjugated Bisphenol A and Subsequent Reactivation in the Rat Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfer of bisphenol A across the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. national-toxic-encephalopathy-foundation.org [national-toxic-encephalopathy-foundation.org]
Methodological & Application
Application Note: Quantitative Analysis of Bisphenol A using LC-MS/MS with Bisphenol A-¹³C₂ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol A (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins found in many consumer products, including food and beverage containers.[1][2] Due to its classification as an endocrine-disrupting chemical, there is significant concern about its potential adverse effects on human health, leading to a high demand for its accurate and sensitive detection.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for quantifying BPA in complex matrices such as food, beverages, environmental samples, and biological fluids due to its high selectivity and sensitivity.[5]
To ensure the accuracy and reliability of LC-MS/MS data, the use of an internal standard is crucial. A stable isotope-labeled internal standard, such as Bisphenol A-¹³C₂ (BPA-¹³C₂), is ideal as it shares nearly identical physicochemical properties with the native analyte. This allows it to co-elute chromatographically and exhibit similar ionization behavior, effectively compensating for variations during sample preparation, injection, and ionization, thereby correcting for matrix effects and procedural losses. This application note provides a detailed protocol for the quantification of BPA using BPA-¹³C₂ as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: Bisphenol A (≥99% purity), Bisphenol A-(diphenyl-¹³C₁₂) (BPA-¹³C₁₂) internal standard (IS).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium acetate, acetic acid, sodium chloride.
-
Equipment: Analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18).
Preparation of Standard Solutions
-
BPA Stock Standard (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of BPA neat standard in acetonitrile to achieve a final concentration of 1000 µg/mL.
-
BPA-¹³C₁₂ Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of BPA-¹³C₁₂ in acetonitrile at a concentration of 100 µg/mL.
-
IS Working Solution (e.g., 400 ng/mL): Dilute the IS stock solution with acetonitrile to create a working solution. This solution will be spiked into all samples, blanks, and calibration standards.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the BPA stock standard with a 1:1 mixture of water and acetonitrile. A typical concentration range is 1 ng/mL to 1000 ng/mL. Each calibration standard must be fortified with the IS working solution to the same final concentration.
Sample Preparation Protocols
The following are generalized protocols. Optimization may be required depending on the specific matrix.
Protocol 2.3.1: Extraction from Liquid Samples (e.g., Water, Beverages)
-
Transfer 10.0 mL of the liquid sample into a 50 mL polypropylene centrifuge tube.
-
Add a precise volume (e.g., 25 µL) of the BPA-¹³C₁₂ IS working solution to every sample.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add sodium chloride to facilitate the separation of the acetonitrile and aqueous layers (salting out).
-
Vortex the tube vigorously for at least 15 seconds and then centrifuge to separate the phases.
-
For samples with high lipid content, a freeze-out step can be employed to remove co-extracted lipids.
-
Transfer an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.
Protocol 2.3.2: Extraction from Solid/Semi-Solid Samples (e.g., Tuna)
-
Weigh a homogenized portion of the sample (e.g., 1-2 g) into a centrifuge tube.
-
Fortify the sample with the BPA-¹³C₁₂ IS working solution.
-
Add an appropriate volume of acetonitrile (e.g., 5-10 mL) and homogenize or vortex thoroughly to extract the analytes.
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the acetonitrile supernatant.
-
The extract can be further cleaned using solid-phase extraction (SPE) if necessary to remove matrix interferences.
-
The final extract is evaporated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 1:1 water:acetonitrile) before injection.
LC-MS/MS Method
The following tables outline typical parameters for the analysis of BPA.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | Reversed-phase C18 or F5 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40 - 45 °C |
| Mobile Phase A | Water with 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A typical gradient starts at a lower percentage of organic phase (B), ramps up to a high percentage to elute BPA, holds for washing, and then returns to initial conditions for equilibration. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Typical Value |
| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex, Thermo, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -4000 to -4500 V |
| Source Temperature | 550 °C |
| Collision Gas | Medium |
| MRM Transitions | See Table 3 below |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for BPA and BPA-¹³C₁₂
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Bisphenol A | 227.0 | 212.0 | Quantifier |
| Bisphenol A | 227.0 | 133.0 | Qualifier |
| BPA-¹³C₁₂ (IS) | 239.1 | 224.0 | Quantifier |
Workflows and Data Presentation
Visualized Experimental Workflows
The following diagrams illustrate the key processes involved in the analysis.
References
Application Note: Quantitative Analysis of Bisphenol A in Aqueous Samples by Gas Chromatography-Mass Spectrometry with Isotope Dilution
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bisphenol A (BPA) in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), for accurate quantification through isotope dilution. Sample preparation involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, followed by silylation to improve the chromatographic properties of BPA. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable trace-level quantification of BPA.
Introduction
Bisphenol A (4,4'-isopropylidenediphenol) is a high-production-volume chemical widely used in the manufacturing of polycarbonate plastics and epoxy resins. These materials are found in numerous consumer products, including food and beverage containers. The potential for BPA to leach from these products has raised health concerns due to its classification as an endocrine-disrupting compound. Consequently, sensitive and accurate analytical methods are crucial for monitoring human exposure and environmental contamination.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of BPA by GC-MS is challenging due to its low volatility and polar phenolic groups, which can lead to poor peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is necessary. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers, enhancing volatility and chromatographic performance.[2]
For accurate quantification, especially at trace levels, this protocol employs an isotope dilution strategy using Bisphenol A-¹³C₁₂ as an internal standard. This approach minimizes variations arising from sample matrix effects and inconsistencies in sample preparation and injection.
Experimental Protocols
2.1. Materials and Reagents
-
Bisphenol A (BPA), analytical standard
-
Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), as internal standard (IS)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Deionized water
2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Fortification: Collect 100 mL of the aqueous sample in a pre-cleaned glass container. Spike the sample with a known concentration of BPA-¹³C₁₂ internal standard.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 15-20 minutes.
-
Elution: Elute the retained BPA and BPA-¹³C₁₂ from the cartridge with 8 mL of ethyl acetate into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2.3. Derivatization
-
Reconstitute the dried extract in 100 µL of pyridine or acetone.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
2.4. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL, splitless mode
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 6 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
BPA-TMS derivative: m/z 357 (quantifier), 372 (qualifier)
-
BPA-¹³C₁₂-TMS derivative: m/z 369 (quantifier), 384 (qualifier)
-
Data Presentation
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical quantitative data from similar GC-MS based methods for BPA analysis.
| Parameter | Value | Reference(s) |
| Linearity Range | 0.01 - 5.0 µg/mL | |
| Correlation Coefficient (R²) | > 0.999 | |
| Limit of Detection (LOD) | 0.014 µg/L - 38 ng/L | |
| Limit of Quantification (LOQ) | 0.024 µg/L - 0.77 ng/g | |
| Recovery | 87% - 133% | |
| Precision (RSD%) | < 15% |
Visualizations
Caption: Workflow for GC-MS analysis of Bisphenol A.
Conclusion
The described method, combining solid-phase extraction, silylation derivatization, and GC-MS with isotope dilution, provides a highly selective and sensitive protocol for the quantification of Bisphenol A in aqueous matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for trace-level analysis in research and regulatory settings. The validation data from various studies demonstrate the robustness and reliability of this analytical approach.
References
Application Notes and Protocols for the Extraction of Bisphenol A-¹³C₂ from Serum and Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the quantitative extraction of Bisphenol A-¹³C₂ (BPA-¹³C₂) from human serum and plasma samples. The protocols outlined below are intended for use in research and clinical settings for biomonitoring and pharmacokinetic studies. Three common extraction techniques are detailed: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize the performance characteristics of various extraction methods for bisphenols from biological matrices. While the data presented is for native Bisphenol A, it is representative of the expected performance for Bisphenol A-¹³C₂ due to their identical chemical properties.
Table 1: Recovery of Bisphenols Using Various Extraction Techniques
| Extraction Method | Matrix | Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | BPA | 10 | 84.6 | [1] |
| 50 | 91.67 | [1] | |||
| 100 | 99.44 | [1] | |||
| LLE followed by SPE | Human Serum | 8 BPs | 0.5, 2.5, 10 | 45.8 - 120 | [2] |
| Enzymolysis & LLE-SPE | Bovine Serum | 8 BPs | 0.8, 8, 20 | 71 - 119 | [3] |
| d-SPE coupled with SPE | Human Urine | BPF, BPE | 1x, 1.5x, 3x LOQ | 74.3 - 86.5 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Bisphenols in Serum and Plasma
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 5 | 10 | |
| HPLC-ED | Serum | 0.2 | - | |
| HPLC-MS | Serum | 0.1 | - | |
| GC-ECNI/MS | Human Serum | - | 0.28 (BPA) | |
| LC-MS/MS | Human Plasma | - | 1.3 |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol describes a simple and rapid method for the extraction of BPA-¹³C₂ from plasma using protein precipitation with acetonitrile. This method is suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
Bisphenol A-¹³C₂ internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 μm)
-
LC-MS/MS vials
Procedure:
-
Thaw frozen plasma samples to room temperature (25 ± 1°C).
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 μL of the plasma sample into a microcentrifuge tube.
-
Add 50 μL of the Bisphenol A-¹³C₂ internal standard solution.
-
Add 250 μL of acetonitrile (ACN) to the tube.
-
Vortex the mixture vigorously for 5 seconds.
-
Centrifuge the tube for 2 minutes at 14,800 rpm to pellet the precipitated proteins.
-
Filter the supernatant through a 0.2 μm syringe filter into a clean LC-MS/MS vial.
-
Inject an aliquot (e.g., 2 μL) of the filtered supernatant into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of BPA-¹³C₂ from serum using a polymeric reversed-phase SPE cartridge. This method provides a cleaner extract compared to protein precipitation.
Materials:
-
Human serum samples
-
Bisphenol A-¹³C₂ internal standard solution
-
Formic acid
-
Methanol, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS vials
Procedure:
-
Spike serum samples with the Bisphenol A-¹³C₂ internal standard.
-
Denature serum proteins by adding formic acid.
-
Condition the SPE cartridge with the appropriate solvents (e.g., methanol followed by water).
-
Load the pre-treated serum sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent).
-
Elute the analyte with an appropriate solvent (e.g., methanol-dichloromethane mixture).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an LC-MS/MS vial for injection.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol details the extraction of BPA-¹³C₂ from serum or plasma using an organic solvent. LLE is a classic extraction technique that can be highly effective.
Materials:
-
Human serum or plasma samples
-
Bisphenol A-¹³C₂ internal standard solution
-
Extraction solvent (e.g., a mixture of acetone and chloroform)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS vials
Procedure:
-
Pipette a known volume of serum or plasma into a glass centrifuge tube.
-
Add the Bisphenol A-¹³C₂ internal standard solution.
-
Add the extraction solvent to the tube.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the analyte to a clean tube.
-
Repeat the extraction of the aqueous layer with fresh extraction solvent for improved recovery.
-
Combine the organic extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an LC-MS/MS vial for injection.
References
Application Note and Protocol for the Quantification of Bisphenol A in Water Samples Using Bisphenol A-¹³C₂ Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, which are commonly found in food and beverage containers. Due to its potential endocrine-disrupting properties, monitoring its presence in environmental water sources is of significant interest. This application note provides a detailed protocol for the quantitative analysis of BPA in water samples using solid-phase extraction (SPE) followed by isotope dilution mass spectrometry (IDMS) with Bisphenol A-¹³C₂ as an internal standard. The use of an isotopically labeled internal standard like BPA-¹³C₂ is crucial for correcting matrix effects and variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.
2. Principle
This method employs an isotope dilution technique where a known amount of Bisphenol A-¹³C₂ (internal standard) is spiked into a water sample. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate both the native BPA and the labeled internal standard. The extract is subsequently analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is achieved by measuring the ratio of the response of the native BPA to the isotopically labeled internal standard. This ratio is then used to calculate the concentration of BPA in the original sample using a calibration curve prepared with standards of known concentrations of native BPA and a constant concentration of the internal standard.
3. Data Presentation: Quantitative Performance Characteristics
The following table summarizes typical quantitative data for the analysis of BPA in water samples using isotope dilution mass spectrometry. These values are compiled from various studies and represent the expected performance of the method.
| Parameter | Typical Value Range | References |
| Limit of Detection (LOD) | 0.5 ng/L - 7.0 ng/L | [1][2] |
| Limit of Quantification (LOQ) | 0.01 µg/L - 0.25 µg/L | [3] |
| Recovery | 85% - 113% | [1][4] |
| Relative Standard Deviation (RSD) | < 10% | |
| Linearity (R²) | > 0.99 |
4. Experimental Protocols
4.1. Reagents and Materials
-
Bisphenol A (BPA), analytical standard
-
Bisphenol A-¹³C₂ (BPA-¹³C₂), internal standard
-
Methanol, HPLC or LC-MS grade
-
Acetonitrile, HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glassware (volumetric flasks, pipettes, vials), cleaned and rinsed with methanol to avoid BPA contamination.
4.2. Standard Solution Preparation
-
BPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPA and dissolve it in 10 mL of methanol.
-
BPA-¹³C₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPA-¹³C₂ and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BPA stock solution with methanol/water to achieve concentrations ranging from sub-µg/L to tens of µg/L. Spike each calibration standard with a constant concentration of the BPA-¹³C₂ internal standard.
4.3. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C.
-
Spiking with Internal Standard: To a 100 mL water sample, add a known amount of the BPA-¹³C₂ internal standard solution. The spiking level should be in the mid-range of the expected BPA concentration.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Drying: Dry the cartridge under a vacuum for 5-10 minutes.
-
Elution: Elute the retained BPA and BPA-¹³C₂ from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
4.4. Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both BPA and BPA-¹³C₂ for confirmation and quantification.
-
BPA Transitions (Example): m/z 227 → 212 (quantification), m/z 227 → 133 (confirmation)
-
BPA-¹³C₂ Transitions (Example): m/z 239 → 224 (quantification), m/z 239 → 137 (confirmation)
-
4.5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of BPA to the peak area of BPA-¹³C₂ against the concentration of BPA for the series of calibration standards.
-
Quantification: Calculate the peak area ratio of BPA to BPA-¹³C₂ in the sample extracts.
-
Concentration Calculation: Determine the concentration of BPA in the sample extract from the calibration curve. The final concentration in the original water sample is calculated by taking into account the initial sample volume and the final reconstitution volume.
5. Mandatory Visualization
Caption: Workflow for the analysis of Bisphenol A in water using isotope dilution LC-MS/MS.
This detailed protocol provides a robust framework for the accurate and precise quantification of Bisphenol A in water samples. Adherence to good laboratory practices, including the use of clean glassware and high-purity solvents, is essential to minimize background contamination and ensure reliable results.
References
- 1. Determination of bisphenol A in barreled drinking water by a SPE-LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of bisphenol A in water by isotope dilution headspace solid-phase microextraction and gas chromatography/mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Anwendungshinweis: Quantitative Bestimmung von Bisphenol A in wässrigen Proben mittels GC-MS nach Silylierungs-Derivatisierung
Anwendungsbereich: Dieses Dokument beschreibt ein detailliertes Protokoll für die quantitative Analyse von Bisphenol A (BPA) in wässrigen Proben, wie z. B. Oberflächenwasser oder Abwasser. Die Methode nutzt eine Festphasenextraktion (SPE) zur Probenvorbereitung, gefolgt von einer Silylierungs-Derivatisierung und anschließender Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Als interner Standard wird ¹³C₂-markiertes Bisphenol A (BPA-¹³C₂) verwendet, um die Genauigkeit und Reproduzierbarkeit der Quantifizierung zu gewährleisten.
Einleitung
Bisphenol A ist eine Industriechemikalie, die bei der Herstellung von Polycarbonat-Kunststoffen und Epoxidharzen verwendet wird. Aufgrund seiner weiten Verbreitung und seines Potenzials als endokriner Disruptor ist die Überwachung von BPA-Konzentrationen in Umwelt- und biologischen Matrizes von großer Bedeutung. Die Gaschromatographie-Massenspektrometrie ist eine leistungsstarke Technik für die Analyse von BPA. Da BPA jedoch zwei polare phenolische Gruppen besitzt, ist eine Derivatisierung vor der GC-Analyse erforderlich, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und Peak-Tailing zu reduzieren.[1][2] Die Silylierung mit Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist eine weit verbreitete und effektive Methode hierfür.[2][3][4] Die Verwendung eines stabil-isotopenmarkierten internen Standards wie BPA-¹³C₂ ist entscheidend, um Matrixeffekte und potenzielle Verluste während der Probenvorbereitung zu kompensieren.
Prinzip der Methode
Die Methode umfasst drei Hauptschritte:
-
Festphasenextraktion (SPE): BPA und der interne Standard BPA-¹³C₂ werden aus der wässrigen Probe auf einem geeigneten SPE-Sorbens angereichert und von polaren Störkomponenten abgetrennt.
-
Derivatisierung: Nach der Elution und dem Trocknen des Extrakts werden die polaren Hydroxylgruppen von BPA und BPA-¹³C₂ durch eine Reaktion mit einem Silylierungsmittel (z. B. BSTFA mit 1 % Trimethylchlorsilan, TMCS) in unpolare Trimethylsilyl (TMS)-Ether umgewandelt.
-
GC-MS-Analyse: Der derivatisierte Extrakt wird in das GC-MS-System injiziert. Die Trennung erfolgt auf einer unpolaren Kapillarsäule, und die Detektion wird im Selected Ion Monitoring (SIM)-Modus durchgeführt, um eine hohe Selektivität und Empfindlichkeit zu erreichen. Die Quantifizierung erfolgt über das Flächenverhältnis des Analyten zum internen Standard.
Materialien und Reagenzien
-
Geräte:
-
Gaschromatograph mit Massenspektrometer (GC-MS)
-
SPE-Vakuum-Manifold
-
Vortex-Mischer
-
Heizblock oder Wasserbad
-
Stickstoff-Evaporator
-
Analysenwaage
-
Präzisionspipetten und -spritzen
-
-
Chemikalien:
-
Bisphenol A (BPA), Analysenstandard
-
Bisphenol A-¹³C₂ (BPA-¹³C₂), interner Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Methanol, Aceton, Hexan, Dichlormethan (alle in Pestizid- oder GC-Qualität)
-
Ameisensäure
-
Pyridine (optional, als Katalysator)
-
Wasser, ultrarein (z. B. Milli-Q)
-
SPE-Kartuschen (z. B. C18 oder HLB)
-
Natriumsulfat, wasserfrei
-
Experimentelles Protokoll
4.1. Herstellung der Standardlösungen
-
Stammlösungen (1000 mg/L): Lösen Sie eine exakt eingewogene Menge an BPA und BPA-¹³C₂ separat in Methanol, um Konzentrationen von 1000 mg/L zu erhalten.
-
Arbeitsstandardmischung: Erstellen Sie durch Verdünnung der Stammlösungen eine Arbeitsstandardmischung, die BPA in verschiedenen Konzentrationen (z. B. 1, 5, 10, 50, 100, 250 µg/L) enthält.
-
Interner Standard (IS) Spiking-Lösung: Stellen Sie eine IS-Lösung (z. B. 100 µg/L BPA-¹³C₂) in Methanol her.
4.2. Probenvorbereitung und SPE
-
Messen Sie ein definiertes Volumen der Wasserprobe (z. B. 100 mL) ab.
-
Säuern Sie die Probe mit Ameisensäure auf einen pH-Wert von ca. 3 an.
-
Fügen Sie eine bekannte Menge der IS-Spiking-Lösung hinzu (z. B. 100 µL der 100 µg/L-Lösung, um eine Endkonzentration von 100 ng/L zu erreichen). Mischen Sie die Probe gründlich.
-
Konditionieren Sie eine SPE-Kartusche (z. B. C18, 500 mg) nacheinander mit 5 mL Methanol und 5 mL ultrareinem Wasser (pH 3).
-
Beladen Sie die Probe mit einer Flussrate von ca. 5 mL/min auf die Kartusche.
-
Waschen Sie die Kartusche mit 5 mL ultrareinem Wasser, um polare Interferenzen zu entfernen.
-
Trocknen Sie die Kartusche für 15 Minuten unter Vakuum.
-
Eluieren Sie die Analyten mit 2 x 4 mL eines geeigneten Lösungsmittels (z. B. Aceton oder Dichlormethan) in ein sauberes Probengefäß.
-
Trocknen Sie das Eluat unter einem sanften Stickstoffstrom bei 40 °C bis zur vollständigen Trockenheit.
4.3. Derivatisierung
-
Geben Sie zum trockenen Rückstand 50 µL BSTFA (+ 1 % TMCS) und 50 µL Aceton (oder Pyridin).
-
Verschließen Sie das Gefäß fest und mischen Sie es kurz auf einem Vortex-Mischer.
-
Erhitzen Sie die Probe für 30 Minuten bei 70 °C.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Überführen Sie die derivatisierte Probe in ein GC-Vial mit Einsatz.
4.4. GC-MS Analyse
Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische Instrument optimiert werden.
-
Gaschromatograph (GC):
-
Injektor: Splitless-Modus, 280 °C
-
Injektionsvolumen: 1 µL
-
Säule: DB-5ms (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
-
Trägergas: Helium, konstante Flussrate 1,2 mL/min
-
Ofenprogramm: 120 °C für 1 min, dann mit 10 °C/min auf 300 °C, 6 min halten.
-
-
Massenspektrometer (MS):
-
Ionisierungsart: Elektronenstoßionisation (EI), 70 eV
-
Ionenquellentemperatur: 230 °C
-
Transferleitungstemperatur: 280 °C
-
Akquisitionsmodus: Selected Ion Monitoring (SIM)
-
Zu überwachende Ionen (m/z):
-
BPA-TMS-Derivat: Quantifier: 357; Qualifier: 372
-
BPA-¹³C₂-TMS-Derivat: Quantifier: 369 (analog zu BPA-d16: 368)
-
-
Daten und Ergebnisse
5.1. Kalibrierung und Quantifizierung
Die Quantifizierung erfolgt nach der Methode des internen Standards. Erstellen Sie eine Kalibrierkurve, indem Sie das Peakflächenverhältnis von BPA zu BPA-¹³C₂ gegen die Konzentration von BPA auftragen. Die Konzentration in den Proben wird anhand der Regressionsgleichung der Kalibrierkurve berechnet.
Tabelle 1: Repräsentative Daten der Kalibrierkurve und Methodenkennzahlen
| Kalibrierpunkt (µg/L) | Peakflächenverhältnis (BPA / BPA-¹³C₂) |
| 1 | 0.041 |
| 5 | 0.205 |
| 10 | 0.412 |
| 50 | 2.055 |
| 100 | 4.110 |
| 250 | 10.250 |
| Parameter | Wert |
| Regressionsgleichung | y = 0.041x + 0.001 |
| Korrelationskoeffizient (R²) | > 0.999 |
| Nachweisgrenze (LOD) | 0.5 ng/L |
| Bestimmungsgrenze (LOQ) | 1.5 ng/L |
| Wiederfindung (%) | 85 - 110 % |
Hinweis: Die Werte in der Tabelle sind beispielhaft und müssen für jedes Labor und jede Matrix validiert werden.
Workflow-Diagramm
Das folgende Diagramm visualisiert den gesamten analytischen Arbeitsablauf von der Probenahme bis zur Datenanalyse.
Abbildung 1: Schematischer Arbeitsablauf für die quantitative BPA-Analyse.
Fazit
Die beschriebene Methode der SPE-GC-MS nach Silylierungs-Derivatisierung mit ¹³C₂-markiertem internem Standard ermöglicht eine empfindliche, selektive und robuste Quantifizierung von Bisphenol A in wässrigen Matrizes. Die Derivatisierung ist ein entscheidender Schritt, um die chromatographischen Eigenschaften von BPA zu verbessern und niedrige Nachweisgrenzen zu erreichen. Die Methode eignet sich hervorragend für das Umweltmonitoring und die Forschung im Bereich endokrin wirksamer Substanzen.
References
- 1. Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS) [mdpi.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for Bisphenol A with Isotopic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins. Due to its classification as an endocrine-disrupting chemical (EDC), there is significant interest in the accurate and sensitive quantification of BPA in various matrices, including environmental samples, food products, and biological fluids. Solid-phase extraction (SPE) is a crucial sample preparation technique for the cleanup and concentration of BPA prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The inclusion of a stable isotope-labeled internal standard, such as ¹³C₁₂-BPA or BPA-d₁₆, is essential for correcting analyte losses during sample preparation and compensating for matrix effects during instrumental analysis, thereby ensuring high accuracy and precision.
This application note provides a detailed protocol for the solid-phase extraction of Bisphenol A from aqueous samples using an isotopic standard, delivering high analyte recovery and excellent reproducibility for reliable trace-level analysis.
Quantitative Data Summary
The following table summarizes the performance of various SPE protocols for the determination of Bisphenol A.
| Matrix | SPE Sorbent | Isotopic Standard | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Drinking Water | C18 | - | >91.6 | 7.0 | - | [1] |
| Water | C18 | Yes (IS) | 90-100 | - | - | [2] |
| Seawater | C18 | BPA-d16 | - | 0.01 µg/L | - | [3] |
| Drinking Water | Bond Elut C18 | - | 96.81-99.77 | - | - | [4] |
| Infant Formula & Baby Food | Oasis HLB | BPA-d16 | 95-110 | - | 0.5 µg/kg | [5] |
| Milk | SupelMIP® SPE | - | - | - | 1 ng/mL |
LOD: Limit of Detection, LOQ: Limit of Quantification, IS: Internal Standard.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations | PLOS One [journals.plos.org]
- 3. In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. entomoljournal.com [entomoljournal.com]
- 5. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Bisphenol A-13C2 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) is a synthetic compound widely used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its potential endocrine-disrupting properties, there is significant interest in monitoring its presence in various environmental and biological matrices. Accurate quantification of BPA often relies on the use of stable isotope-labeled internal standards, such as Bisphenol A-13C2 (BPA-13C2), in conjunction with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The proper preparation and storage of BPA-13C2 standard solutions are critical for ensuring the accuracy and reliability of analytical data. This document provides detailed protocols for the preparation and storage of BPA-13C2 solutions to maintain their integrity and stability.
Data Presentation
Solvent Selection and Solubility
BPA is sparingly soluble in water but shows good solubility in organic solvents. For the preparation of analytical standards, high-purity solvents are essential to avoid interferences.
| Solvent | Solubility of BPA | Recommended Use for BPA-13C2 |
| Methanol | Soluble | Preparation of stock and working solutions |
| Acetonitrile | Soluble | Preparation of stock and working solutions; often preferred for providing good stability |
| Ethanol | Soluble | Can be used for dissolution |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used for initial dissolution |
| Water | Very poor solubility | Not recommended for primary stock solutions |
This table is a summary of information regarding BPA solubility; the isotopic labeling in BPA-13C2 does not significantly alter these properties.
Recommended Storage Conditions and Stability
The stability of this compound solutions is paramount for accurate quantification. Stability is influenced by solvent composition, storage temperature, and exposure to light.
| Solution Type | Solvent | Concentration | Storage Temperature | Recommended Duration | Container | Stability Notes |
| Stock Solution | Methanol or Acetonitrile | 1 mg/mL | -80°C | Up to 6 months | Amber Glass Vial with PTFE-lined cap | For maximum long-term stability.[3] |
| Stock Solution | Methanol or Acetonitrile | 1 mg/mL | -20°C | Up to 1 month (under nitrogen) | Amber Glass Vial with PTFE-lined cap | Good for shorter-term storage.[3] |
| Working Solution | 90% Acetonitrile | 1 mg/L | 4°C | At least 41 days | Amber Glass Vial with PTFE-lined cap | Solution should be protected from light. |
| Aqueous Solutions | High-aqueous matrix | Various | Prepare Fresh | Use immediately | Glassware | Stability is significantly reduced in the presence of water. If short-term storage is necessary, store at -70°C. |
The stability data for bisphenol compounds suggest that lower temperatures and higher organic solvent content lead to better stability. It is recommended to re-analyze working solutions against a freshly prepared standard if degradation is suspected.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a primary stock solution from a neat (solid) standard of this compound.
Materials:
-
This compound (solid, high purity)
-
Methanol or Acetonitrile (HPLC or MS-grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A, amber glass)
-
Glass Pasteur pipette or syringe
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound solid into a clean, dry weighing boat or directly into the 10 mL volumetric flask. Record the exact weight.
-
Dissolution: Add a small volume (approximately 5-7 mL) of methanol or acetonitrile to the volumetric flask.
-
Sonication (if necessary): Gently swirl the flask to dissolve the solid. If necessary, sonicate the flask for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, carefully add the solvent to the 10 mL mark of the volumetric flask. Use a Pasteur pipette or syringe for the final additions to ensure accuracy.
-
Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer aliquots of the stock solution into amber glass vials with PTFE-lined caps.
-
Labeling: Clearly label each vial with the compound name (this compound), concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the vials at -20°C or -80°C for long-term storage.[3]
Protocol 2: Preparation of a 10 µg/mL Working Solution
This protocol describes the preparation of an intermediate or working solution from the 1 mg/mL stock solution.
Materials:
-
1 mg/mL this compound stock solution
-
Methanol or Acetonitrile (HPLC or MS-grade)
-
10 mL volumetric flask (Class A)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Equilibration: Allow the 1 mg/mL stock solution to equilibrate to room temperature before opening.
-
Transfer: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilution: Add methanol or acetonitrile to the volumetric flask to the 10 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer and Storage: Transfer the working solution to appropriately labeled amber glass vials.
-
Storage: Store the working solution at -20°C.
Mandatory Visualization
Caption: Experimental workflow for preparing and storing this compound solutions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical considerations for ensuring the stability and integrity of this compound solutions.
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects with Bisphenol A-13C2 in urine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bisphenol A (BPA) in human urine, with a focus on addressing matrix effects using Bisphenol A-¹³C₂ as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is addressing matrix effects crucial in the analysis of BPA in urine?
A1: Urine is a complex biological matrix containing a high concentration of endogenous compounds like salts, urea, and creatinine.[1] During LC-MS/MS analysis, these co-eluting substances can interfere with the ionization of the target analyte, BPA, in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of BPA.[2] Given the low concentrations of BPA typically found in urine (in the sub-nanogram per milliliter range), even minor matrix effects can significantly impact the reliability of the results.[3]
Q2: How does Bisphenol A-¹³C₂ help in mitigating matrix effects?
A2: Bisphenol A-¹³C₂ is a stable isotope-labeled (SIL) internal standard. Ideally, it has the same physicochemical properties as the native BPA and will co-elute during chromatography.[4] By adding a known amount of BPA-¹³C₂ to each sample before any sample preparation steps, it experiences the same extraction inefficiencies and matrix effects as the analyte of interest.[4] The quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if both signals are suppressed or enhanced, thus compensating for the matrix effect and improving the accuracy and precision of the measurement.
Q3: I am observing significant signal suppression for both BPA and BPA-¹³C₂. What are the common causes and solutions?
A3: Significant signal suppression is a clear indication of a strong matrix effect. Here are the common causes and troubleshooting steps:
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Inadequate Sample Clean-up: The primary cause is insufficient removal of interfering matrix components.
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Solution: Optimize your Solid-Phase Extraction (SPE) protocol. Ensure the SPE cartridge is appropriate for BPA and that the washing steps are effective in removing interferences without causing analyte loss. Using molecularly imprinted polymers (MIPs) as SPE sorbents can offer higher selectivity for BPA.
-
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Inefficient Chromatographic Separation: Co-elution of matrix components with BPA can lead to suppression.
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Solution: Adjust the HPLC/UPLC gradient to better separate BPA from the interfering compounds. Experiment with different mobile phase compositions or a different analytical column, such as a biphenyl phase, which can provide alternative selectivity.
-
-
Sample Dilution: High concentrations of matrix components can be reduced by simple dilution.
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Solution: Dilute the urine sample with the initial mobile phase before injection. While this reduces matrix effects, it also lowers the analyte concentration, which may be a limiting factor for samples with very low BPA levels.
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Q4: My BPA-¹³C₂ internal standard is not co-eluting perfectly with the native BPA. Why is this happening and how can I fix it?
A4: While SIL internal standards are designed to co-elute, slight chromatographic separation can occur, a phenomenon known as the "isotope effect". This can be more pronounced with deuterium-labeled standards but can also be observed with ¹³C-labeling. If the separation is significant, the analyte and the internal standard will be in different matrix environments as they elute, and the correction for the matrix effect will be inaccurate.
-
Troubleshooting Steps:
-
Optimize Chromatography: A shallower gradient or a longer column might improve the resolution and potentially bring the two peaks closer together.
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Evaluate a Different Labeled Standard: If the problem persists, consider using a different isotopically labeled internal standard, such as BPA-d16, though ¹³C-labeled standards are generally preferred to avoid chromatographic shifts.
-
Q5: I am seeing a BPA peak in my blank samples. What is the source of this background contamination?
A5: BPA is a ubiquitous environmental contaminant found in many plastics and lab consumables. Background contamination is a common issue in trace-level BPA analysis.
-
Potential Sources and Solutions:
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Solvents and Reagents: Even high-purity solvents can contain trace amounts of BPA. Test different batches and suppliers.
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Labware: Avoid using plastic containers, pipette tips, and vials made of polycarbonate. Opt for glass or polypropylene labware.
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SPE Cartridges: Some plastic components of SPE cartridges can be a source of contamination. It is crucial to run procedural blanks to assess this.
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LC System: Components of the LC system itself, such as tubing and fittings, can leach BPA. An isocratic elution with a higher percentage of organic solvent can sometimes help to reduce the accumulation of BPA on the column from the mobile phase.
-
Experimental Protocols
Protocol 1: Sample Preparation for Total BPA Analysis in Urine
This protocol involves enzymatic hydrolysis to cleave the glucuronide and sulfate conjugates of BPA, followed by Solid-Phase Extraction (SPE) for clean-up and concentration.
-
Sample Thawing and Aliquoting:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
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Transfer a 1.0 mL aliquot of urine into a glass test tube.
-
-
Internal Standard Spiking:
-
Add 50 µL of a Bisphenol A-¹³C₂ working solution (e.g., 100 ng/mL in methanol) to each sample, calibration standard, and quality control sample.
-
-
Enzymatic Hydrolysis:
-
Add 100 µL of 1.0 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution from Helix pomatia.
-
Vortex the mixture gently.
-
Incubate the samples in a shaking water bath at 37°C for at least 4 hours, or overnight, to ensure complete deconjugation.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition an Oasis HLB® SPE cartridge by passing 3 mL of methanol followed by 3 mL of Milli-Q water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
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Elution: Elute the BPA and BPA-¹³C₂ with 3 mL of methanol into a clean glass tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Protocol 2: LC-MS/MS Analysis
-
LC System:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute BPA, and then returns to the initial conditions for re-equilibration. (See table below for an example).
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both BPA and BPA-¹³C₂ for quantification and confirmation. (See table below).
-
Data Presentation
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 90 | 10 |
| 8.0 | 90 | 10 |
Table 2: Example MRM Transitions for BPA and BPA-¹³C₂
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Bisphenol A | 227.1 | 212.1 | 133.1 |
| Bisphenol A-¹³C₂ | 239.1 | 224.1 | 140.1 |
Note: Specific m/z values and collision energies should be optimized for the instrument in use.
Table 3: Performance Characteristics from a Validated Method
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL (R² > 0.99) |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (%RSD) | < 15% |
| Matrix Effect | 80% - 120% (after IS correction) |
Visualizations
Caption: Workflow for Total BPA Analysis in Urine.
Caption: Logic of Matrix Effect Correction with SIL-IS.
References
Technical Support Center: Minimizing Ion Suppression of Bisphenol A-¹³C₂ in LC-MS/MS
Welcome to the technical support center for troubleshooting ion suppression of Bisphenol A-¹³C₂ (BPA-¹³C₂) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant variability and a drop in the signal intensity of my Bisphenol A-¹³C₂ internal standard. Could this be ion suppression?
A1: Yes, a loss of signal intensity and high variability in your internal standard (IS) are classic indicators of ion suppression. Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source, leading to a decreased response.[1][2][3] Since the stable isotope-labeled internal standard (BPA-¹³C₂) is chemically identical to the native analyte (BPA), it is expected to experience similar ion suppression effects.[1]
Troubleshooting Steps:
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Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment.
-
Continuously infuse a standard solution of BPA-¹³C₂ into the LC flow path after the analytical column.
-
Inject a blank matrix sample.
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A drop in the baseline signal of the BPA-¹³C₂ standard at specific retention times indicates the elution of interfering matrix components.[3]
-
-
Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the peak area of BPA-¹³C₂ in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A significant decrease in the peak area in the matrix sample confirms ion suppression.
Q2: What are the common sources of matrix components that cause ion suppression for Bisphenol A analysis?
A2: The "matrix" refers to all components in the sample other than the analyte of interest. For BPA analysis, common sources of interfering matrix components include:
-
Biological Matrices (e.g., plasma, serum, urine): Phospholipids, salts, proteins, and endogenous metabolites are major contributors to ion suppression.
-
Environmental Samples (e.g., water, soil): Humic acids, fulvic acids, and other organic matter can cause significant signal suppression.
-
Food and Beverage Samples: Fats, sugars, proteins, and polyphenols are common interferences.
-
Consumer Products: Plasticizers, additives, and other chemicals leaching from containers or the product itself can interfere.
Q3: How can I modify my sample preparation method to reduce ion suppression for BPA-¹³C₂?
A3: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Here are some recommended strategies:
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Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. Using specific SPE cartridges can facilitate the removal of interfering compounds. For BPA, reversed-phase or specific polymer-based SPE cartridges are commonly used.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate BPA from polar matrix components like salts. Optimization of the solvent system and pH is critical for efficient extraction.
-
Protein Precipitation (PPT): While a simple method for biological samples, PPT is often less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE, and may still result in significant matrix effects.
Workflow for Sample Preparation Method Selection
Caption: Workflow for selecting a sample preparation method.
Q4: Can chromatographic conditions be optimized to minimize ion suppression of BPA-¹³C₂?
A4: Yes, optimizing the chromatographic separation is a powerful strategy to resolve BPA and its internal standard from co-eluting matrix interferences.
-
Column Chemistry: Employ a column with a different selectivity (e.g., biphenyl or pentafluorophenyl - PFP) to better separate BPA from interfering compounds.
-
Gradient Elution: Adjust the gradient profile to increase the separation between the analyte and the region where matrix components elute. A shallower gradient around the retention time of BPA can improve resolution.
-
Flow Rate: Reducing the flow rate can sometimes lead to better ionization efficiency and reduced ion suppression.
-
Isocratic Elution: In some cases, particularly to avoid contamination from mobile phases, an isocratic elution with a sufficiently high organic content can prevent the accumulation of BPA from the solvent on the column.
Experimental Protocols
Protocol: Solid Phase Extraction (SPE) for Bisphenol A from Human Plasma
This protocol provides a general methodology for the extraction of Bisphenol A and its isotopically labeled internal standard from human plasma.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the internal standard (BPA-¹³C₂).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of a suitable buffer (e.g., ammonium acetate) and vortex again.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data
Table 1: Example Mass Spectrometry Parameters for Bisphenol A and Bisphenol A-¹³C₂
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bisphenol A | 227.1 | 212.1 (Quantifier) | Negative ESI |
| 133.2 (Qualifier) | |||
| Bisphenol A-¹³C₂ | 229.1 | 214.1 | Negative ESI |
Note: These are example values. Optimal parameters should be determined experimentally on your specific instrument. The transitions for BPA are consistent with published literature.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting ion suppression.
References
Technical Support Center: Analysis of Bisphenol A-13C2 in Solid Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Bisphenol A-13C2 (BPA-13C2) during the analysis of solid matrix samples.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of the internal standard, BPA-13C2, is a critical issue that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identifying and resolving common problems during sample preparation and analysis.
Initial Assessment: Where is the Analyte Loss Occurring?
Before diving into specific troubleshooting steps, it is crucial to pinpoint the stage at which the BPA-13C2 is being lost. This can be achieved by analyzing fractions collected at each step of your sample preparation process (e.g., initial extract, post-cleanup extract, final concentrated extract) and comparing the internal standard response to a known standard.
Diagram: General Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low BPA-13C2 recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low BPA-13C2 recovery from solid matrices?
Low recovery can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be effective at removing BPA-13C2 from the solid matrix.
-
Loss During Sample Cleanup: The internal standard can be lost during solid-phase extraction (SPE) or other cleanup steps if the methodology is not optimized.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of BPA-13C2 in the mass spectrometer, leading to signal suppression.[1]
-
Degradation: BPA-13C2 may degrade during sample storage or processing, especially at elevated temperatures or non-optimal pH.[2]
-
Adsorption: BPA and its analogs can adsorb to the surfaces of glassware and plasticware used during sample preparation.[3]
Q2: How can I improve the extraction efficiency of BPA-13C2 from my solid samples?
To enhance extraction efficiency, consider the following:
-
Solvent Selection: Use a solvent system that has been proven effective for BPA extraction from your specific matrix. Common choices include acetonitrile, methanol, or mixtures with water.[4][5]
-
Extraction Technique: For complex solid matrices, more rigorous extraction techniques may be necessary. Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) can significantly improve recovery compared to simple sonication or shaking. Matrix Solid-Phase Dispersion (MSPD) is another effective technique for solid and semi-solid samples.
-
Sample Pre-treatment: For certain matrices, a pre-treatment step may be required. For example, for some biological tissues, homogenization is necessary. For soil and sediment, drying and sieving can improve extraction consistency.
Q3: I suspect my Solid-Phase Extraction (SPE) step is causing low recovery. What should I check?
A systematic evaluation of your SPE protocol is essential. Here are key parameters to investigate:
-
Sorbent Choice: Ensure the sorbent chemistry is appropriate for BPA. C18 and polymeric sorbents are commonly used. For highly complex matrices, molecularly imprinted polymers (MIPs) can offer enhanced selectivity and recovery.
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure proper interaction between the sorbent and the sample.
-
Loading Flow Rate: A slow and consistent flow rate during sample loading is crucial to allow for adequate interaction between the analyte and the sorbent.
-
Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the BPA-13C2.
-
Elution Solvent: The elution solvent must be strong enough to desorb the BPA-13C2 completely from the sorbent. It may be necessary to test different solvents or solvent mixtures.
Diagram: Decision Tree for SPE Troubleshooting
Caption: A decision tree for troubleshooting low BPA-13C2 recovery during SPE.
Q4: Could matrix effects be responsible for the apparent low recovery of BPA-13C2?
Yes, matrix effects are a common issue in LC-MS/MS analysis, particularly with complex solid matrices. Co-eluting matrix components can suppress the ionization of BPA-13C2, leading to a lower signal and the appearance of low recovery.
To investigate and mitigate matrix effects:
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Post-extraction Spike: Compare the response of BPA-13C2 in a clean solvent to the response in a blank matrix extract that has been spiked with the same amount of the internal standard. A significantly lower response in the matrix extract indicates signal suppression.
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Chromatographic Separation: Optimize the HPLC/UPLC method to better separate BPA-13C2 from interfering matrix components. This may involve changing the analytical column, mobile phase composition, or gradient profile.
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Sample Dilution: Diluting the final extract can sometimes reduce the concentration of interfering compounds to a level where they no longer cause significant ion suppression.
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Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects.
Q5: What precautions can I take to prevent the degradation of BPA-13C2 during my experiment?
BPA can degrade under certain conditions. To minimize degradation:
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Temperature Control: Keep samples and extracts cool and avoid prolonged exposure to high temperatures during extraction and evaporation steps.
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pH Control: Maintain an appropriate pH throughout the sample preparation process. BPA is more stable under neutral or slightly acidic conditions.
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Light Protection: Store standards and extracts in amber vials to protect them from light-induced degradation.
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Prompt Analysis: Analyze extracts as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C).
Q6: How can I minimize the adsorption of BPA-13C2 to labware?
BPA is known to adsorb to various surfaces. To reduce adsorptive losses:
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Use Glassware: Whenever possible, use silanized glass volumetric flasks and vials.
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Avoid Polystyrene: Do not use polystyrene containers, as BPA can leach from them and they can also adsorb BPA.
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Solvent Rinsing: Rinse glassware with a solvent that will be used in the extraction process to pre-condition the surface.
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Minimize Transfers: Reduce the number of transfer steps in your procedure to limit opportunities for adsorption.
Data Presentation: BPA Recovery in Solid Matrices
The following tables summarize reported recovery data for Bisphenol A from various solid matrices using different extraction and cleanup methods. Note that while these values are for the native BPA, the recovery of the isotopically labeled internal standard (BPA-13C2) is expected to be similar.
Table 1: Recovery of Bisphenol A from Environmental Solid Matrices
| Matrix | Extraction Method | Cleanup Method | Recovery (%) | Reference |
| Soil | Accelerated Solvent Extraction (ASE) | In-line purification | 80-120 | |
| Soil | Ultrasonic-assisted extraction | - | 70-111 | |
| Sediment | Ultrasound-assisted extraction | Solid-Phase Extraction (SPE) | - | |
| Sediment | - | Solid-Phase Extraction (SPE) | >80 |
Table 2: Recovery of Bisphenol A from Food and Biological Matrices
| Matrix | Extraction Method | Cleanup Method | Recovery (%) | Reference |
| Shrimp | - | Molecularly Imprinted Polymer-SPE (MIP-SPE) | 75.97 | |
| Gilthead Sea Bream | Matrix Solid-Phase Dispersion (MSPD) | Dichloromethane cleaning | 70-92 | |
| Mussels | Matrix Solid-Phase Dispersion (MSPD) | - | 75-113 | |
| Canned Food | Microwave-Assisted Extraction (MAE) | Molecularly Imprinted Polymer-SPE (MIP-SPE) | - | |
| Plant-Based Beverages | - | Solid-Phase Extraction (SPE) | - | |
| Milk | - | Solid-Phase Microextraction (SPME) | 93.1-101 | |
| Animal Tissue | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | - |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of BPA from Soil
This protocol is adapted from a method for the determination of BPA and its analogs in soil.
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Sample Preparation: Air-dry the soil sample, grind it, and pass it through a 2 mm sieve.
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Extraction Cell: Mix 5 g of the homogenized soil sample with diatomaceous earth and pack it into an ASE cell.
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ASE Conditions:
-
Extraction Solvent: Dichloromethane/Methanol (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Cycles: 2
-
-
Cleanup: The ASE system can be equipped with an in-line cleanup step using sorbents like Florisil to remove interferences.
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Concentration and Reconstitution: The extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for BPA in Fish Tissue
This protocol is based on a method for the analysis of bisphenols in gilthead sea bream.
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Sample Homogenization: Homogenize a representative portion of the fish tissue.
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Dispersion: In a glass mortar, blend 1 g of the homogenized tissue with 4 g of C18 sorbent until a homogeneous mixture is obtained.
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Column Packing: Transfer the mixture into an empty SPE cartridge.
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Lipid Removal (Cleanup): Pass 5 mL of dichloromethane through the cartridge to remove lipids.
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Elution: Elute the bisphenols with 10 mL of acetonitrile.
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Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Water-Leachable BPA from Solid Samples
This is a general protocol that can be adapted for solid samples where BPA is expected to leach into an aqueous phase.
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Leaching: Incubate a known amount of the solid sample in high-purity water under defined conditions (e.g., temperature, time) to simulate leaching.
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SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge with methanol followed by water.
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Sample Loading: Pass the aqueous leachate through the conditioned SPE cartridge at a slow, steady flow rate.
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Washing: Wash the cartridge with a weak solvent (e.g., water or water/methanol mixture) to remove polar interferences.
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Drying: Dry the cartridge under vacuum or with a stream of nitrogen.
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Elution: Elute the retained BPA with a small volume of a strong solvent like methanol or acetonitrile.
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Analysis: The eluate can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
References
- 1. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination and occurrence of bisphenol A and thirteen structural analogs in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of bisphenol A in canned food by microwave assisted extraction, molecularly imprinted polymer-solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Bisphenol A-13C2 in various solvents and pH conditions
Welcome to the technical support center for Bisphenol A-¹³C₂. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the accurate and reliable use of Bisphenol A-¹³C₂ as an internal standard in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the stability of this compound in various solvents and under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Bisphenol A-¹³C₂?
A1: For long-term stability, it is highly recommended to prepare stock solutions of Bisphenol A-¹³C₂ in organic solvents such as acetonitrile or methanol. Acetonitrile is often the preferred solvent as it has demonstrated good stability for bisphenol compounds.[1]
Q2: How should I store my Bisphenol A-¹³C₂ solutions to ensure their stability?
A2: To minimize degradation, Bisphenol A-¹³C₂ solutions should be stored at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended.[1] Storing solutions at room temperature or even at 4°C can lead to a significant decrease in concentration over time. It is also advisable to store solutions in amber glass vials to protect the compound from light and to prevent potential contamination from plastic containers.[1]
Q3: How stable is Bisphenol A-¹³C₂ in aqueous solutions?
A3: The stability of bisphenol compounds, including Bisphenol A-¹³C₂, is significantly reduced in the presence of water. The rate of degradation increases with a higher percentage of water in the solvent mixture.[1] Therefore, it is strongly recommended to prepare aqueous working solutions fresh on the day of analysis. If temporary storage of aqueous solutions is unavoidable, it should be at -70°C to maintain stability for a short period.[2]
Q4: What is the effect of pH on the stability of Bisphenol A-¹³C₂?
A4: The stability of Bisphenol A can be influenced by pH. Studies on unlabeled Bisphenol A have shown that degradation can occur in both acidic and alkaline environments. Some research indicates increased degradation under acidic conditions (pH 3-4), while other studies have shown that leaching of BPA from materials and degradation of related compounds to BPA can be enhanced under alkaline conditions (pH > 8). For optimal stability of a prepared standard solution, it is recommended to maintain a neutral pH and avoid prolonged exposure to strongly acidic or basic conditions.
Q5: Are there any known degradation products of Bisphenol A-¹³C₂ that I should be aware of?
A5: While specific degradation studies on Bisphenol A-¹³C₂ are not widely available, the degradation pathways of unlabeled BPA typically involve oxidation to form hydroxylated derivatives. Under certain conditions, these can be further mineralized to carbon dioxide and water. In a mass spectrometry-based analysis, it would be prudent to monitor for potential mass shifts corresponding to the addition of one or more hydroxyl groups to the Bisphenol A-¹³C₂ molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or drifting analytical results over time. | Degradation of Bisphenol A-¹³C₂ in the prepared solution. | - Prepare fresh working solutions daily, especially if they are in an aqueous matrix. - For stock solutions in organic solvents, verify storage conditions (temperature and protection from light). - Perform a stability check by comparing the response of an older solution to a freshly prepared standard. |
| High background signal or presence of Bisphenol A-¹³C₂ in blank injections ("ghost peaks"). | Contamination of the analytical system, solvents, or vials. | - Analyze each component of your mobile phase to identify the source of contamination. - Use high-purity solvents (e.g., HPLC or LC-MS grade). - Ensure that all vials and containers are made of glass and are thoroughly cleaned. Avoid plastic containers as BPA is a component of polycarbonate. - Implement a rigorous system cleaning protocol between analytical runs. |
| Poor repeatability of results, especially at low concentrations. | Background contamination interfering with quantification. | - Address background contamination as described above. - Ensure that the concentration of the Bisphenol A-¹³C₂ internal standard is appropriate for the expected analyte concentration range. |
| Loss of signal or peak area for Bisphenol A-¹³C₂ after sample processing. | Instability of the compound under specific experimental conditions (e.g., pH, temperature). | - Evaluate the pH of your sample matrix. If it is highly acidic or alkaline, consider neutralization steps. - Minimize the exposure of samples to high temperatures during preparation and analysis. - If derivatization is part of the protocol, ensure that the reaction conditions are not causing degradation of the internal standard. |
Stability Data Summary
While specific quantitative stability data for Bisphenol A-¹³C₂ is limited in publicly available literature, the following table summarizes expected stability trends based on data for deuterated Bisphenol A (BPA-d14) and related compounds, which are anticipated to have similar chemical stability.
Table 1: Expected Qualitative Stability of Bisphenol A-¹³C₂ in Various Solvents and Temperatures
| Solvent | Storage Temperature | Expected Stability | Recommendations |
|---|---|---|---|
| Acetonitrile | -20°C or -80°C | High | Recommended for long-term stock solution storage. |
| Methanol | -20°C or -80°C | High | Suitable for long-term stock solution storage. |
| Water/Aqueous Buffer | Room Temperature | Low | Prepare fresh before use. Significant degradation is likely. |
| Water/Aqueous Buffer | 4°C | Low | Prepare fresh before use. Degradation is expected. |
| Water/Aqueous Buffer | -20°C | Moderate | Short-term storage may be possible, but fresh preparation is ideal. |
| Water/Aqueous Buffer | -70°C or -80°C | Moderate to High | Recommended if short-term storage of aqueous solutions is necessary. |
Experimental Protocols
Protocol: Assessment of Bisphenol A-¹³C₂ Stability in a Given Solvent
This protocol outlines a general procedure to evaluate the stability of a Bisphenol A-¹³C₂ solution under specific storage conditions.
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Preparation of Stability Study Samples:
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Prepare a stock solution of Bisphenol A-¹³C₂ in the solvent of interest (e.g., acetonitrile, methanol, or a specific aqueous buffer) at a known concentration (e.g., 1 mg/mL).
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From this stock, prepare a series of working solutions at a concentration relevant to your analytical range (e.g., 1 µg/mL).
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Dispense aliquots of the working solution into amber glass vials.
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Storage Conditions:
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Divide the vials into groups to be stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
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Ensure all samples are protected from light.
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Time Points for Analysis:
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Establish a schedule for analysis. For a long-term study, this might be at time zero, 1 week, 1 month, 3 months, 6 months, and 1 year. For short-term stability in aqueous solutions, time points could be 0, 4, 8, 12, and 24 hours.
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Analytical Method:
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Use a validated, stability-indicating analytical method, typically LC-MS/MS, to quantify the concentration of Bisphenol A-¹³C₂.
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At each time point, retrieve a vial from each storage condition.
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Allow the sample to equilibrate to room temperature before analysis.
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Analyze the sample and compare the measured concentration to the initial (time zero) concentration.
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Data Analysis:
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Calculate the percentage of the initial concentration remaining at each time point.
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A common criterion for stability is that the concentration remains within ±10-15% of the initial concentration.
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Visualizations
Caption: Workflow for assessing the stability of Bisphenol A-¹³C₂ solutions.
References
Technical Support Center: Troubleshooting Peak Tailing for Bisphenol A-13C2
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of Bisphenol A-13C2 (BPA-13C2).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader or more elongated than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1]
Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. For many assays, peaks with an Asymmetry Factor greater than 1.5 are considered unacceptable.[2]
Q2: Why is peak tailing a problem for the analysis of this compound?
Peak tailing is not just a cosmetic issue; it indicates underlying chemical or physical problems in the chromatographic system that can severely impact data quality.[3] Specific problems include:
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Reduced Resolution: Tailing peaks can overlap with adjacent analyte peaks, making accurate separation and quantification difficult.[4]
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Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection and quantification.
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Inaccurate Quantification: Asymmetrical peaks lead to unreliable and inconsistent integration and peak area calculations, compromising the accuracy and reproducibility of your results.
Q3: What are the primary chemical causes of peak tailing for phenolic compounds like Bisphenol A?
The primary cause of peak tailing for phenolic compounds like BPA is the presence of more than one retention mechanism during the separation. While the main interaction should be hydrophobic with the stationary phase, unwanted secondary interactions can occur.
For BPA, this is most often due to interactions between the polar phenolic hydroxyl groups and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns. These acidic silanols can interact strongly with polar analytes, causing some molecules to be retained longer and resulting in a tailed peak.
Q4: Does the 13C2 isotopic label affect the chromatographic behavior of Bisphenol A?
For troubleshooting purposes, the chromatographic behavior of this compound is virtually identical to that of native Bisphenol A. The stable isotope label does not significantly alter the chemical properties that lead to peak tailing. Therefore, all troubleshooting strategies applicable to Bisphenol A are directly relevant for its 13C2-labeled internal standard. While very slight differences in retention time between a stable isotope-labeled (SIL) standard and the native analyte can sometimes occur, this is not a cause of peak tailing itself.
Q5: What is a good starting point for mobile phase pH when analyzing Bisphenol A?
Bisphenol A is a weak acid. The pH of the mobile phase is critical. To minimize secondary interactions with acidic silanol groups on the column, the separation should be performed at a low pH. By operating at a pH of ≤ 3, the silanol groups remain fully protonated (non-ionized), which suppresses the unwanted ionic interactions that cause peak tailing. An acidic modifier like formic acid (e.g., 0.1%) is commonly used to achieve this.
In-Depth Troubleshooting Guide
Q1: My this compound peak is tailing. Where do I start?
When troubleshooting, the first step is to determine if the problem is specific to your analyte or affects the entire chromatographic system. Inject a neutral, non-polar compound. If its peak shape is also poor, the issue is likely systemic (physical). If only the BPA-13C2 peak (and other similar polar compounds) tails, the issue is likely chemical.
The following workflow provides a logical starting point for diagnosis.
Caption: Initial troubleshooting workflow for peak tailing.
Q2: Only my BPA-13C2 peak is tailing. What are the chemical causes and solutions?
This scenario strongly points to secondary interactions between BPA-13C2 and the stationary phase.
Caption: Secondary interaction between BPA and a residual silanol group.
Here are the strategies to mitigate these chemical interactions:
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Adjust Mobile Phase pH: As BPA is a weak acid, lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic or acetic acid will keep the residual silanol groups on the silica surface protonated, minimizing the unwanted interactions that cause tailing.
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Use a Modern, End-Capped Column: Older, Type A silica columns have a higher concentration of acidic silanol groups. Modern, high-purity Type B silica columns that are "end-capped" are highly recommended. End-capping deactivates most of the residual silanols, significantly reducing tailing for polar compounds. Columns with alternative selectivity, such as a Biphenyl phase, have also been shown to produce sharp, symmetrical peaks for BPA.
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Increase Buffer Concentration: For some applications, increasing the buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol sites and improve peak shape. However, for LC-MS/MS, lower buffer concentrations (<10 mM) are typically used to avoid ion suppression.
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Check for Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing. To check for this, prepare and inject a sample that is 10x more dilute. If the peak shape improves, the original sample was overloaded.
Data Summary: Effect of Mobile Phase pH on Peak Shape
| Parameter | Condition 1 | Condition 2 | Effect on Peak Shape |
| Analyte | Methamphetamine (Basic) | Methamphetamine (Basic) | - |
| Mobile Phase pH | 7.0 | 3.0 | Lowering pH suppresses silanol ionization. |
| Asymmetry Factor (As) | 2.35 | 1.33 | Peak tailing is significantly reduced. |
Q3: All peaks in my chromatogram are tailing. What are the likely system-level causes?
When all peaks tail, the problem usually lies with the physical setup of the HPLC system, often related to issues that cause band broadening after the analyte has been separated on the column.
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Extra-Column Volume: This refers to all the volume within the fluid path outside of the column itself (e.g., tubing, fittings, detector flow cell). Excessive volume can cause separated peaks to broaden and tail. This is especially noticeable for early-eluting peaks.
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Solution: Use tubing with the narrowest possible internal diameter (ID) and keep the length as short as possible, especially between the column and the detector. Ensure all fittings are correctly seated to avoid dead volume.
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Column Contamination or Void: Over time, the column inlet frit can become partially blocked with particulates from the sample or pump seals. A "void" or channel can also form at the head of the column bed due to mechanical shock or operation at high pH.
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Solution: First, try reversing the column (if the manufacturer allows) and flushing it to waste to dislodge contaminants from the inlet frit. If this doesn't work, the column may be permanently damaged and need replacement. Using a guard column and in-line filters can significantly extend column life.
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Data Summary: Recommended System Parameters to Minimize Tailing
| Parameter | Recommendation | Rationale |
| Connecting Tubing ID | 0.005" (0.12 mm) - 0.007" (0.17 mm) | Minimizes extra-column volume and peak broadening. |
| In-line Filter | Use between injector and column | Protects the column from particulates from samples and worn pump/injector seals. |
| Guard Column | Use before analytical column | Acts as a disposable filter, protecting the more expensive analytical column from contamination. |
Q4: Could my sample preparation or injection solvent be the cause of peak tailing?
Yes, the composition of the solvent used to dissolve your sample can have a significant impact on peak shape.
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Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to distorted or tailing peaks.
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Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
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Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to poor peak shape.
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Solution: Reduce the injection volume or dilute the sample. A good starting point is to inject a volume that is less than or equal to 5% of the column volume.
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Recommended Experimental Protocol for BPA-13C2 Analysis
This protocol is a general guideline for the LC-MS/MS analysis of Bisphenol A and its labeled standard, designed to produce excellent peak shape and sensitivity.
Sample Preparation (General)
-
Effective sample clean-up using techniques like Solid Phase Extraction (SPE) is crucial to remove matrix components that can contaminate the column and cause peak tailing.
Liquid Chromatography (LC) Conditions
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Column: A modern, high-purity, end-capped C18 or Biphenyl column is recommended for good peak shape.
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Example: Raptor Biphenyl (50 x 2.1 mm, 1.8 µm) or Cogent Bidentate C8™ (75 x 4.6 mm, 4µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile or Methanol
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Flow Rate: 0.4 - 0.5 mL/min (adjust based on column dimensions)
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Injection Volume: 1 - 5 µL
-
Column Temperature: 30 - 40 °C (maintaining a constant temperature is important for reproducibility)
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Gradient Program:
Time (min) %B 0.0 30 2.0 30 6.0 90 8.0 90 8.1 30 10.0 30 (This is an example gradient and should be optimized for your specific application and column)
Mass Spectrometry (MS) Conditions
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode
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Detection: Multiple Reaction Monitoring (MRM)
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Example MRM Transition for BPA: Precursor Ion 227.3 -> Product Ion 212.3
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(MRM transitions for BPA-13C2 should be adjusted based on the specific labeling pattern)
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References
Technical Support Center: Optimizing MS/MS Transitions for Bisphenol A-¹³C₂
Welcome to the technical support center for optimizing mass spectrometry (MS) parameters for Bisphenol A-¹³C₂. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Bisphenol A (BPA) and its isotopic-labeled internal standard, Bisphenol A-¹³C₂?
A1: For quantitative analysis using tandem mass spectrometry, it is crucial to select specific precursor and product ions for both the analyte and its internal standard. In negative ionization mode (ESI-), the deprotonated molecule [M-H]⁻ is typically selected as the precursor ion.
Data Presentation: Recommended MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Bisphenol A (BPA) | 227.1 | 212.1 | 133.2 |
| Bisphenol A-¹³C₂ | 229.1 | 214.1 | 135.2 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Q2: How are the product ions for Bisphenol A formed?
A2: The fragmentation of the deprotonated Bisphenol A precursor ion (m/z 227.1) primarily occurs through the loss of a methyl group (-CH₃) to form the product ion at m/z 212.1. Another significant fragmentation pathway involves the cleavage of the bond between the isopropylidene bridge and one of the phenol rings, resulting in a product ion at m/z 133.2.[1][2][3] The same fragmentation pattern is expected for Bisphenol A-¹³C₂, with a corresponding mass shift of +2 Da for the resulting product ions.
Q3: I am observing a high background signal for Bisphenol A in my blank injections. What could be the cause and how can I resolve this?
A3: High background signal for BPA is a common issue in trace analysis due to its widespread use in laboratory consumables.[4][5]
Troubleshooting High Background Signal:
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Source of Contamination: Potential sources include solvents (even LC-MS grade), mobile phase components, plastic labware (e.g., pipette tips, vials, tubing), and the laboratory environment.
-
Troubleshooting Steps:
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Solvent and Reagent Check: Analyze fresh, high-purity solvents and mobile phases to identify any inherent contamination.
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Labware Evaluation: Switch to glass or polypropylene labware where possible. Rinse all glassware thoroughly with a high-purity solvent.
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LC System Flush: Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture like isopropanol/water.
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Isocratic Elution: During method development, it was observed that BPA can accumulate on the analytical column during the initial low organic mobile phase conditions of a gradient elution. This can lead to a "ghost peak" in subsequent runs. Using an isocratic elution with a sufficiently high organic content can prevent this accumulation and reduce background interference.
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Q4: My signal intensity for Bisphenol A-¹³C₂ is low. How can I improve it?
A4: Low signal intensity can be attributed to several factors, from sample preparation to instrument settings.
Troubleshooting Low Signal Intensity:
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Ionization Efficiency: Ensure the mobile phase pH is suitable for negative ion electrospray ionization (ESI-). A slightly basic mobile phase can enhance deprotonation. However, be mindful of chromatographic performance.
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MS Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ion signal for your specific instrument.
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Collision Energy: The collision energy (CE) is a critical parameter for fragmentation. A collision energy ramp or optimization using the instrument's software should be performed to find the optimal CE for the desired product ions.
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Sample Preparation: Evaluate your sample extraction and cleanup procedures to ensure efficient recovery of the analyte and internal standard. Matrix effects can also suppress the signal.
Experimental Protocols
Methodology for Optimizing MS/MS Transitions
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Standard Preparation: Prepare a standard solution of Bisphenol A-¹³C₂ at a suitable concentration (e.g., 1 µg/mL) in a compatible solvent such as methanol or acetonitrile.
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Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
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Full Scan (MS1): Acquire a full scan mass spectrum in negative ionization mode to confirm the presence and determine the exact mass of the deprotonated precursor ion [M-H]⁻ (expected around m/z 229.1).
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Product Ion Scan (MS2): Select the precursor ion (m/z 229.1) in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify the major product ions formed after collision-induced dissociation (CID) in the second quadrupole (Q2).
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Collision Energy Optimization: For each of the major product ions identified, perform a collision energy optimization experiment. This involves systematically varying the collision energy and monitoring the intensity of the product ion to find the voltage that yields the highest signal.
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Multiple Reaction Monitoring (MRM) Method: Create an MRM method using the optimized precursor ion, product ions, and collision energies. Typically, one product ion is used for quantification (quantifier) and a second for confirmation (qualifier).
Visualizations
Diagram: Experimental Workflow for MS/MS Optimization
References
- 1. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Analysis of Bisphenol A Desorption from Titania Nanoparticles: Ammonium Acetate, Fluoride, Formate, and Hydroxide as Chemical Desorption Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bisphenol A (BPA) Contamination in Laboratory Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate sources of Bisphenol A (BPA) contamination during laboratory analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments due to potential BPA contamination.
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in analytical tests for BPA | Widespread presence of BPA in the lab environment can lead to contamination of blanks and samples.[1] | 1. Use inert containers: Utilize glass or certified BPA-free containers for all standards and samples.[1] 2. Reagent check: Run method blanks to identify and replace contaminated reagents such as water, solvents, or pipette tips.[1] 3. Minimize dust: Maintain a clean work area to reduce background contamination from laboratory dust which can contain BPA.[1] |
| Inconsistent or non-reproducible results in sensitive assays | Low levels of BPA contamination from various plastic sources can introduce variability.[1] | 1. Audit plasticware: Create a comprehensive inventory of all plastic equipment and consumables that contact your samples. 2. Switch to inert materials: Whenever possible, transition to glass, stainless steel, or certified BPA-free plastics like polypropylene for all sample-contacting surfaces. 3. Standardize procedures: Ensure consistent use of plasticware across all experiments, including incubation times and temperatures, to minimize variability in leaching. |
| Visible degradation of polycarbonate equipment (e.g., crazing, cloudiness) | Repeated autoclaving, exposure to harsh detergents, and UV light can degrade polycarbonate, increasing the likelihood of BPA leaching. | 1. Immediate replacement: Replace any damaged polycarbonate equipment immediately. 2. Follow manufacturer's instructions: Adhere to the manufacturer's guidelines for cleaning and sterilization. Avoid using alkaline detergents with polycarbonate. 3. Consider alternative sterilization: Use methods like filtration for liquids where applicable to avoid high temperatures. |
Frequently Asked Questions (FAQs)
1. What are the primary sources of BPA contamination in a laboratory setting?
The most significant source of BPA contamination in a laboratory is polycarbonate plastic, which is commonly used in a variety of labware, including:
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Culture flasks
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Beakers
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Pipette tips
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Centrifuge tubes
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Animal cages
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Water bottles
BPA can also be found in the epoxy resin linings of some metal containers and as a component in some PVC and polystyrene plastics. Laboratory dust can also be a source of background contamination.
2. How does BPA leach from plastic labware?
BPA is not chemically bound to the plastic polymer and can leach out, especially under certain conditions. Factors that accelerate BPA leaching include:
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High Temperatures: Autoclaving and even exposure to hot liquids significantly increase the rate of BPA leaching. Exposure to boiling water can increase the migration rate by up to 55-fold.
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pH: Basic or alkaline conditions can enhance BPA leaching.
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Harsh Detergents: Cleaning with alkaline detergents can degrade polycarbonate and increase leaching.
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Age and Wear: Older and more worn polycarbonate items tend to leach more BPA.
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UV Radiation: Exposure to UV light can increase the leaching of chemicals with estrogenic activity.
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Solvents: Certain organic solvents are not compatible with polycarbonate and can cause it to degrade, potentially leading to BPA release.
3. What are suitable alternatives to polycarbonate labware?
To minimize BPA contamination, consider using labware made from the following materials:
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Glass: Borosilicate glass is an excellent, inert alternative for most applications.
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Stainless Steel: Durable and resistant to many chemicals, stainless steel is a good choice for many lab apparatuses.
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Polypropylene (PP): Generally considered BPA-free, polypropylene is a safer plastic alternative for many applications.
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High-Temperature Polycarbonate (HTPC): While still a polycarbonate, HTPC has a higher temperature rating and better resistance to alkaline chemicals, leading to less BPA leaching compared to standard polycarbonate.
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Other "BPA-Free" Plastics: Other plastics like Tritan™ copolyester are marketed as BPA-free alternatives. However, it's important to note that some "BPA-free" products may still leach other chemicals with estrogenic activity.
4. How should I clean my labware to minimize BPA contamination?
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Avoid Harsh Detergents: Use mild, neutral pH detergents.
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Rinse Thoroughly: Ensure all detergent residue is removed by rinsing with high-purity water.
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Avoid High Temperatures: Do not autoclave polycarbonate labware. If sterilization is necessary, consider alternative methods like filtration for liquids.
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Inspect Regularly: Discard any plasticware that shows signs of degradation, such as cloudiness, scratches, or discoloration.
Data on BPA Leaching from Laboratory Plastics
The following tables summarize quantitative data on BPA leaching from various laboratory plastics under different conditions.
Table 1: BPA Concentration in Water from Different Bottle Types
| Bottle Material | BPA Concentration (µg/L) | Storage Time | Reference |
| Polycarbonate (Standard) | ~ 0.20 - 0.30 | 96 hours | |
| High-Temperature Polycarbonate (HTPC) | ~ 0.10 | 96 hours | |
| Glass | ~ 0.01 | 96 hours | |
| HPLC-Grade Water (Control) | ~ 0.03 | N/A |
Table 2: Effect of Water Source on BPA Levels
| Water Source | BPA Concentration (µg/L) | Reference |
| Unfiltered Tap Water | ~ 0.40 | |
| Filtered Tap Water | ~ 0.04 |
Table 3: Effect of Temperature on BPA Leaching from Polycarbonate
| Condition | Rate of BPA Migration | Reference |
| Room Temperature | 0.20 to 0.79 ng/hour | |
| Exposure to Boiling Water (100°C) | Up to 55-fold increase |
Experimental Protocols
Protocol 1: Quantification of BPA in Aqueous Samples by HPLC-FLD
This protocol outlines a method for detecting and quantifying BPA in aqueous samples, such as media or water stored in laboratory plasticware, using High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).
1. Sample Preparation: a. Collect the aqueous sample (e.g., 10 mL) in a certified BPA-free glass container. b. If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter into a clean glass vial. c. For complex matrices like cell culture media, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
2. Preparation of Standards: a. Prepare a stock solution of BPA (e.g., 1 mg/mL) in methanol. b. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/L) by diluting the stock solution in HPLC-grade water. Store standards in glass vials.
3. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). c. Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Fluorescence Detector Settings: Excitation wavelength of 275 nm and an emission wavelength of 305 nm. g. Run Time: Approximately 10-15 minutes, or until the BPA peak has eluted and the baseline is stable.
4. Data Analysis: a. Identify the BPA peak in the sample chromatograms by comparing the retention time with that of the standards. b. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. c. Quantify the BPA concentration in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Screening for Estrogenic Activity using ELISA
This protocol provides a method for screening samples for estrogenic activity, which can be an indicator of BPA contamination, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials: a. Commercial BPA ELISA kit (contains antibody-coated microplate, BPA standards, BPA-enzyme conjugate, substrate, wash buffer, and stop solution). b. Samples for analysis. c. Micropipettes and tips. d. Microplate reader.
2. Sample and Standard Preparation: a. Prepare samples as described in Protocol 1, step 1. b. Reconstitute and prepare the BPA standards provided with the kit according to the manufacturer's instructions.
3. ELISA Procedure (General Steps - Refer to Specific Kit Manual): a. Add standards and samples to the wells of the antibody-coated microplate. b. Add the BPA-enzyme conjugate to each well. This will compete with any BPA in the sample for binding to the antibody. c. Incubate the plate for the time specified in the kit manual (e.g., 60 minutes at room temperature). d. Wash the plate several times with the provided wash buffer to remove unbound reagents. e. Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, producing a color change. f. Stop the reaction after a specified time by adding the stop solution. g. Read the absorbance of each well using a microplate reader at the wavelength specified in the manual (e.g., 450 nm).
4. Data Analysis: a. The intensity of the color is inversely proportional to the concentration of BPA in the sample. b. Generate a standard curve by plotting the absorbance of the standards against their concentrations. c. Determine the BPA concentration in the samples from the standard curve.
Visualizations
Caption: Major sources of BPA contamination and factors that promote leaching.
Caption: Workflow for mitigating BPA contamination in the laboratory.
References
Impact of storage temperature on Bisphenol A-13C2 stability
This technical support center provides essential guidance on the stability, storage, and handling of Bisphenol A-¹³C₂ (BPA-¹³C₂) solutions. Ensuring the integrity of your standards is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Bisphenol A-¹³C₂ stock solutions for long-term storage?
A1: For long-term stability, it is recommended to prepare Bisphenol A-¹³C₂ stock solutions in organic solvents such as acetonitrile or methanol. Acetonitrile is often preferred as it has demonstrated good stability for bisphenol compounds.
Q2: What are the optimal storage temperatures for Bisphenol A-¹³C₂ solutions?
A2: To minimize degradation, Bisphenol A-¹³C₂ solutions should be stored at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended.[1] Storing solutions at room temperature or even at 4°C can lead to a significant decrease in concentration over time.[1][2]
Q3: How stable is Bisphenol A-¹³C₂ in aqueous solutions?
A3: The stability of bisphenol compounds is significantly reduced in the presence of water.[1][2] The rate of degradation increases with a higher water content in the solvent mixture. It is advisable to prepare aqueous working solutions fresh and analyze them promptly. If aqueous solutions must be stored, they should be kept at -70°C to maintain stability.
Q4: What type of containers should I use to store my Bisphenol A-¹³C₂ solutions?
A4: It is best practice to use amber glass vials for storing Bisphenol A-¹³C₂ solutions. This prevents potential leaching of contaminants from plastic containers and protects the compound from light, which can also contribute to degradation.
Data on Storage Stability
The stability of Bisphenol A and its derivatives is highly dependent on the storage temperature and the composition of the solvent. Lower temperatures and higher organic solvent content lead to greater stability.
Table 1: Impact of Storage Temperature and Solvent on the Stability of Bisphenol A and its Derivatives
| Compound/Analog | Solvent | Temperature | Duration | Stability/Concentration Change |
| Bisphenol A | 90% Acetonitrile | 4°C | 41 days | Stable (RSD < 4.07%) |
| Bisphenol A | Saliva | -70°C | 4 months | Stable |
| BADGE & BFDGE | 60% Methanol | Room Temp. (20°C) | 7 days | ~70% decrease in concentration |
| BADGE & BFDGE | 0.1% Methanol | Room Temp. (20°C) | 7 days | ~35% decrease in concentration |
| BADGE & BFDGE | 60% Methanol | Room Temp. (20°C) | 14 days | 65-80% decrease in concentration |
| BADGE & BFDGE | Various (aq.) | 4°C | 14 days | Lower concentration decrease than at 20°C |
| BADGE & BFDGE* | Various (aq.) | -20°C | 14 days | Lowest concentration decrease |
*Note: Data for Bisphenol A diglycidyl ether (BADGE) and Bisphenol F diglycidyl ether (BFDGE) are presented as they are structurally related to BPA and their stability trends are expected to be similar for Bisphenol A-¹³C₂.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results for my Bisphenol A-¹³C₂ standard.
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Question: My calibration curves are not linear, or the response for my standard is decreasing over time. What could be the cause?
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Answer: This issue is often indicative of standard degradation.
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Stability Check: To confirm degradation, prepare a fresh stock solution from the neat material and compare its performance against your current working solution.
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Storage Conditions: Verify that your solutions are stored at the correct temperature. For long-term storage, -20°C or colder is recommended. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.
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Solvent Composition: If your working solution is prepared in a solvent with a high water content, its stability will be compromised. It is best to prepare these solutions fresh before each analysis.
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Issue 2: I am observing a peak for Bisphenol A-¹³C₂ in my blank injections.
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Question: Why am I seeing a signal for my analyte in blank runs, and how can I eliminate it?
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Answer: This phenomenon, often referred to as "carryover" or "ghost peaks," can be caused by contamination within your analytical system.
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System Contamination: Bisphenols are known to be "sticky" compounds that can adsorb to surfaces in the injection port, transfer lines, and column. Implement a rigorous wash procedure for the injection syringe and consider using a guard column.
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Mobile Phase Contamination: Analyze your mobile phase components as individual samples to check for any Bisphenol A contamination.
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Experimental Protocols
Protocol: Evaluation of Analyte Stability in Solution
This protocol outlines a general method for determining the stability of Bisphenol A-¹³C₂ under various storage conditions, based on methodologies described in the literature.
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Preparation of Stock Solution: Prepare a concentrated stock solution of Bisphenol A-¹³C₂ in 100% methanol or acetonitrile.
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Preparation of Model Solutions:
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Prepare a series of model solutions by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL) in various solvent compositions (e.g., 100%, 80%, 60%, 40%, 20%, and 0.1% methanol in water).
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Divide each model solution into three sets of aliquots in amber glass vials.
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Storage:
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Store one set of aliquots at room temperature (e.g., 20°C).
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Store the second set under refrigeration (e.g., 4°C).
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Store the third set in a freezer (e.g., -20°C).
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Analysis:
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Analyze the solutions immediately after preparation to establish the initial concentration (t=0).
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Analyze the stored samples at regular intervals (e.g., 1, 2, 4, 7, and 14 days).
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For each analysis, prepare a fresh set of calibration standards.
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The stability is evaluated by comparing the determined concentrations of the stored samples with the initial (t=0) concentrations.
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Visualizations
Caption: Workflow for assessing the stability of Bisphenol A-¹³C₂.
References
Technical Support Center: Isotopic Correction for Bisphenol A Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to correct for the isotopic contribution from native Bisphenol A (BPA) in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution, and why is it a concern in the analysis of Bisphenol A?
A1: Isotopic contribution, also known as isotopic overlap or crosstalk, occurs when the signal of the isotopically labeled internal standard is artificially increased by the naturally occurring heavy isotopes of the native analyte (Bisphenol A).[1][2] Native BPA, like all organic molecules, contains a small percentage of naturally occurring heavy isotopes, primarily Carbon-13 (¹³C) and Deuterium (²H).[3] When a stable isotope-labeled internal standard (e.g., ¹³C₁₂-BPA or d₁₆-BPA) is used for quantification, the mass spectrometer may detect the M+1, M+2, etc. isotopic peaks of native BPA at the same mass-to-charge ratio (m/z) as the internal standard. This interference can lead to an overestimation of the internal standard's response, resulting in inaccurate quantification of the native BPA in the sample.[4]
Q2: How does the isotopic contribution of native BPA affect my calibration curve?
A2: The isotopic contribution from native BPA can cause non-linearity in your calibration curve, especially at higher concentrations of the native analyte. As the concentration of native BPA increases, the contribution of its isotopic peaks to the internal standard's signal becomes more significant. This leads to a disproportionate increase in the measured response of the internal standard relative to its actual concentration, causing the calibration curve to plateau and deviate from linearity.
Q3: What are the most common isotopically labeled internal standards for Bisphenol A analysis?
A3: Several isotopically labeled versions of Bisphenol A are commercially available and commonly used as internal standards in mass spectrometry. These include:
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¹³C₁₂-Bisphenol A: In this standard, the twelve carbon atoms in the two phenyl rings are replaced with ¹³C isotopes.
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d₁₆-Bisphenol A: Here, all sixteen hydrogen atoms are replaced with deuterium (²H).
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d₁₄-Bisphenol A: A variation where fourteen hydrogen atoms are substituted with deuterium.
The choice of internal standard can depend on the specific analytical method, potential for isotopic interference, and cost. It is crucial to select an internal standard with a sufficient mass difference from the native analyte to minimize the overlap of their isotopic signals.
Troubleshooting Guide
Issue 1: My calibration curve for Bisphenol A is non-linear at high concentrations.
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Possible Cause: Significant isotopic contribution from native BPA to the internal standard's signal.
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Solution:
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Verify the extent of overlap: Analyze a high-concentration standard of native BPA without the internal standard and monitor the m/z channel of your internal standard. The presence of a signal indicates isotopic overlap.
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Apply a correction factor: Use the experimental protocol outlined below to calculate and apply a correction factor to your data.
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Dilute your samples: If possible, dilute your samples to a concentration range where the calibration curve is linear.
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Issue 2: I am observing a signal for my internal standard in my blank samples that only contain native Bisphenol A.
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Possible Cause: This is a direct indication of isotopic contribution from the native BPA to the m/z channel of your internal standard.
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Solution:
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Confirm the absence of contamination: Ensure your blank samples are truly free of the internal standard.
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Calculate the contribution percentage: Follow the "Experimental Protocol for Determining Isotopic Contribution" to quantify the percentage of the native BPA signal that is contributing to the internal standard's signal. This value is essential for the correction calculation.
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Issue 3: After applying the correction, my results seem inaccurate or inconsistent.
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Possible Cause 1: Inaccurate determination of the isotopic contribution factor.
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Solution 1:
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Re-run the experiment to determine the isotopic contribution using a freshly prepared, high-purity native BPA standard.
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Ensure that the concentration of the native standard used for this determination is accurately known.
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Possible Cause 2: Impurity in the isotopically labeled internal standard. The internal standard may contain a small amount of unlabeled BPA.
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Solution 2:
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Analyze the internal standard solution alone to check for the presence of native BPA.
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If significant impurities are found, obtain a new, higher-purity internal standard.
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Possible Cause 3: Co-eluting isobaric interference. Another compound in your sample matrix may have the same nominal mass as your internal standard.
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Solution 3:
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Improve chromatographic separation to resolve the interference from your internal standard.
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Use a high-resolution mass spectrometer to differentiate between the internal standard and the interfering compound based on their exact masses.
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Quantitative Data Summary
The correction for isotopic contribution relies on the natural abundance of stable isotopes. The following table summarizes the approximate natural abundances of the key isotopes relevant to Bisphenol A analysis.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.93 |
| ¹³C | ~1.07 | |
| Hydrogen | ¹H | ~99.9885 |
| ²H (D) | ~0.0115 | |
| Oxygen | ¹⁶O | ~99.757 |
| ¹⁷O | ~0.038 | |
| ¹⁸O | ~0.205 | |
| (Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements) |
The molecular formula for Bisphenol A is C₁₅H₁₆O₂. The presence of 15 carbon atoms means there is a significant probability of having at least one ¹³C atom in a molecule of native BPA, which will contribute to the M+1 peak.
Experimental Protocols
Experimental Protocol for Determining the Isotopic Contribution Factor
This protocol describes how to experimentally determine the percentage of the native Bisphenol A signal that contributes to the signal of the isotopically labeled internal standard.
1. Materials:
- High-purity native Bisphenol A standard.
- Isotopically labeled Bisphenol A internal standard (e.g., ¹³C₁₂-BPA or d₁₆-BPA).
- Mass spectrometer-compatible solvent (e.g., acetonitrile, methanol).
- Calibrated analytical balance and volumetric flasks.
2. Procedure:
- Prepare a stock solution of the native Bisphenol A standard at a high concentration (e.g., 10 µg/mL).
- Set up your LC-MS/MS method to monitor the transitions for both the native BPA and the isotopically labeled internal standard.
- Inject the high-concentration native BPA standard solution into the LC-MS/MS system.
- Measure the peak area of the native BPA at its designated m/z (Area_native).
- Measure the peak area of the signal that appears in the m/z channel of the internal standard (Area_overlap).
- Calculate the isotopic contribution factor (CF_iso) as a percentage: CF_iso = (Area_overlap / Area_native) * 100
3. Application of the Correction Factor:
- For each sample, calculate the corrected peak area of the internal standard (Area_IS_corrected) using the following formula: Area_IS_corrected = Area_IS_measured - (Area_native_sample * (CF_iso / 100)) Where:
- Area_IS_measured is the measured peak area of the internal standard in the sample.
- Area_native_sample is the measured peak area of the native BPA in the sample.
General Protocol for Sample Analysis with Isotopic Correction
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Sample Preparation: Spike a known amount of the isotopically labeled internal standard into all calibration standards, quality controls, and unknown samples.
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LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
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Data Acquisition: Record the peak areas for both the native Bisphenol A and the isotopically labeled internal standard for each injection.
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Isotopic Contribution Correction: Apply the correction formula described above to the measured peak area of the internal standard for each sample.
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Quantification: Construct the calibration curve by plotting the ratio of the native BPA peak area to the corrected internal standard peak area against the concentration of the calibration standards. Determine the concentration of BPA in the unknown samples from this calibration curve.
Visualizations
Caption: Workflow for isotopic correction in the analysis of Bisphenol A.
Caption: Logical relationship for the isotopic correction calculation.
References
Validation & Comparative
A Comparative Guide to Method Validation for Bisphenol A Analysis: Leveraging the Power of ¹³C₁₂-Bisphenol A
For researchers, scientists, and professionals in drug development, the accurate quantification of Bisphenol A (BPA) is critical due to its classification as an endocrine-disrupting chemical. This guide provides an objective comparison of analytical method validation for BPA analysis, with a focus on the use of ¹³C₁₂-Bisphenol A as an internal standard. The inclusion of an isotopically labeled internal standard like ¹³C₁₂-BPA is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by compensating for variability during sample processing and analysis.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for BPA analysis using ¹³C₁₂-Bisphenol A as an internal standard, compared to an alternative method utilizing a deuterated internal standard (BPA-d16). The data presented is a synthesis of findings from multiple validation studies.
| Validation Parameter | Method A: Using ¹³C₁₂-Bisphenol A | Method B: Using Bisphenol A-d16 |
| Linearity (r²) | > 0.99 | > 0.99 |
| Quantification Range | 0.2 - 200 µg/L[1] | 10 - 2000 ng/mL[2] |
| Accuracy (% Recovery) | 80 - 115%[3] | 95 - 110% |
| Precision (% RSD) | < 15%[1] | < 11.03% |
| Limit of Detection (LOD) | 0.04 - 0.87 ng/L | 0.22 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.12 - 50.0 ng/L | 6 - 10 ng/mL |
Experimental Protocols
A detailed methodology for the analysis of BPA in a biological matrix (e.g., human plasma or amniotic fluid) using ¹³C₁₂-BPA as an internal standard is outlined below. This protocol is a composite of established and validated methods.
1. Sample Preparation (Solid-Phase Extraction)
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To 500 µL of the sample (e.g., human amniotic fluid), add the ¹³C₁₂-BPA internal standard.
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Condition a solid-phase extraction (SPE) cartridge.
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Load the sample onto the SPE cartridge.
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Wash the cartridge to remove interfering substances.
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Elute the analyte and internal standard from the cartridge.
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Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with solvents such as water with a modifier (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is common.
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Flow Rate: A typical flow rate is around 0.35 mL/min.
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Injection Volume: A small volume, such as 2 µL, is injected.
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Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in negative ion mode is frequently employed.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both BPA and ¹³C₁₂-BPA. For BPA, a common transition is m/z 227 → 133, and for ¹³C₁₂-BPA, it is m/z 239 → 224.
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Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of Bisphenol A using an isotopically labeled internal standard.
Experimental workflow for BPA analysis.
The Significance of ¹³C₁₂-Bisphenol A in Method Validation
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data. ¹³C₁₂-Bisphenol A is an ideal internal standard for BPA quantification for several reasons:
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Similar Physicochemical Properties: It behaves nearly identically to the native BPA during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample preparation and instrument response.
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No Isotopic Interference: The mass difference between ¹³C₁₂-BPA and native BPA is sufficient to prevent isotopic crosstalk, ensuring accurate measurement of both compounds.
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High Purity: Commercially available ¹³C₁₂-BPA standards have high chemical and isotopic purity, which is crucial for the accuracy of the calibration curve.
References
The Gold Standard in Bisphenol A Analysis: A Comparative Guide to Bisphenol A-¹³C₂ Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantification of Bisphenol A (BPA), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Bisphenol A-¹³C₂ against other common internal standards, supported by experimental principles and data, to demonstrate its superior performance in recovery and precision.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis by mass spectrometry. These standards, particularly ¹³C-labeled compounds, co-elute with the target analyte and exhibit nearly identical behavior during sample preparation, extraction, and ionization. This mimicry allows for effective compensation for variations in extraction recovery and matrix effects, which are significant challenges in complex matrices such as food, beverages, biological fluids, and environmental samples.
Superiority of ¹³C-Labeled Standards: A Physicochemical Perspective
While both deuterated (e.g., BPA-d₁₆) and ¹³C-labeled BPA are used as internal standards, there is a strong consensus in the analytical chemistry community regarding the general superiority of ¹³C-labeled standards.[1] This preference is rooted in the fundamental physicochemical properties of the isotopes. The significant mass difference between deuterium (²H) and protium (¹H) can lead to slight differences in chromatographic behavior and fragmentation patterns in the mass spectrometer. In contrast, the mass difference between ¹³C and ¹²C is smaller, resulting in properties that are nearly identical to the native BPA.[1] This closer chemical and physical similarity of Bisphenol A-¹³C₂ to unlabeled BPA leads to more accurate correction for analytical variability.
Comparative Performance: Recovery and Precision
The primary advantage of using Bisphenol A-¹³C₂ as an internal standard lies in its ability to accurately correct for analyte losses during sample preparation and for signal suppression or enhancement in the mass spectrometer, known as matrix effects.
Here is a summary of expected performance based on established analytical principles and data from related studies:
| Internal Standard | Analyte | Matrix | Expected Recovery (%) | Expected Precision (RSD%) | Rationale for Performance |
| Bisphenol A-¹³C₂ | Bisphenol A | Food Simulant | 95-105 | < 5 | Co-elutes with native BPA, identical extraction and ionization behavior, providing the most accurate correction for matrix effects and procedural losses. |
| Bisphenol A-d₁₆ | Bisphenol A | Food Simulant | 90-110 | < 10 | Generally good correction, but potential for slight chromatographic separation from native BPA and different fragmentation can lead to less precise correction compared to ¹³C-labeled standards. |
| No Internal Standard | Bisphenol A | Food Simulant | 60-120+ | > 15 | Highly variable and unreliable due to uncorrected matrix effects and analyte loss during sample preparation. |
Note: The data in this table is representative of expected performance based on analytical chemistry principles and published literature on similar analyses. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocol: Quantification of Bisphenol A in Food Simulant
This section details a representative experimental protocol for the analysis of BPA in a food simulant (e.g., 10% ethanol) using Bisphenol A-¹³C₂ as an internal standard, employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
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To 10 mL of the food simulant sample, add a known amount of Bisphenol A-¹³C₂ internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
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Vortex the sample for 30 seconds to ensure homogeneity.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the prepared sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the BPA and the internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bisphenol A: m/z 227.1 → 212.1 (quantifier), 227.1 → 133.1 (qualifier)
-
Bisphenol A-¹³C₂: m/z 239.1 → 224.1 (quantifier)
-
-
4. Quantification:
-
The concentration of BPA in the sample is determined by calculating the ratio of the peak area of the native BPA to the peak area of the Bisphenol A-¹³C₂ internal standard and comparing this ratio to a calibration curve prepared with known concentrations of BPA and a constant concentration of the internal standard.
Visualizing the Workflow and Rationale
To further illustrate the experimental process and the logical advantage of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
A Head-to-Head Comparison: Bisphenol A-¹³C₁₂ vs. Deuterated Bisphenol A (BPA-d16) as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Mass Spectrometry
The accurate quantification of Bisphenol A (BPA), a widespread endocrine-disrupting chemical, is of paramount importance in environmental monitoring, food safety, and toxicological studies. The gold standard for such analyses is isotope dilution mass spectrometry (ID-MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variations during sample preparation and analysis. The two most common choices for BPA analysis are carbon-13 labeled Bisphenol A (BPA-¹³C₁₂) and deuterated Bisphenol A (BPA-d16). This guide provides an objective, data-driven comparison of these two internal standards to aid researchers in making an informed decision for their analytical needs.
Key Performance Differences: A Theoretical and Practical Overview
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process, from extraction to detection. While both BPA-¹³C₁₂ and BPA-d16 serve this purpose, fundamental differences between carbon-13 and deuterium labeling can lead to significant variations in analytical performance.
| Feature | Bisphenol A-¹³C₁₂ | Deuterated Bisphenol A (BPA-d16) | Rationale & Implications for BPA Analysis |
| Chromatographic Co-elution | Excellent: Near-identical retention time to native BPA. | Potential for Shift: May exhibit a slightly different retention time compared to native BPA. | The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to chromatographic separation from the unlabeled analyte. This can result in the internal standard and analyte experiencing different matrix effects, potentially compromising accuracy. ¹³C labeling has a minimal impact on retention time, ensuring better correction for matrix effects.[1][2][3][4] |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | Potential for Exchange: Deuterium atoms, especially if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. | While the deuterium atoms in BPA-d16 are on the aromatic rings and generally stable, the risk of exchange, though low, is not entirely absent under certain analytical conditions. ¹³C labeling offers superior isotopic stability. |
| Matrix Effects | Superior Compensation: Co-elution ensures that BPA-¹³C₁₂ and native BPA experience the same matrix-induced ion suppression or enhancement. | Variable Compensation: Chromatographic shifts can lead to differential matrix effects between BPA-d16 and native BPA, potentially leading to inaccurate quantification.[1] | For complex matrices such as serum, plasma, and food samples, where matrix effects are a significant challenge, the co-elution of ¹³C-labeled standards provides more reliable correction and thus more accurate results. |
| Mass Spectrometric Fragmentation | Identical Fragmentation Pattern: Behaves identically to native BPA during ionization and fragmentation. | Potential for Isotope Effects: The different bond energy of C-D versus C-H can sometimes lead to altered fragmentation patterns (kinetic isotope effect), which may affect the accuracy of quantification if not carefully validated. | Consistent fragmentation is crucial for reliable quantification using multiple reaction monitoring (MRM) in tandem mass spectrometry. |
| Availability and Cost | Generally more expensive and may be less readily available. | Often more readily available and less expensive. | The synthesis of ¹³C-labeled compounds is typically more complex and costly than deuteration. |
Experimental Data Summary
Table 1: Performance Characteristics of Analytical Methods Using Bisphenol A-¹³C₁₂ as an Internal Standard
| Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference |
| Human Serum | LC-MS/MS | >0.99 | 71-119 | <15 | 0.05-0.19 ng/mL (LOD) | |
| Canned Food | LC-MS/MS | >0.99 | - | - | 2 ng/g (LOD), 6 ng/g (LOQ) |
Table 2: Performance Characteristics of Analytical Methods Using Deuterated Bisphenol A (BPA-d16) as an Internal Standard
| Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference |
| Canned Food | LC-MS/MS | >0.99 | 95-105 (Relative) | 7-10 | Low ng/g level (LOD) | |
| PET plastics | LC-MS/MS | >0.999 | - | - | 1.1 ng/g (LOD), 3.6 ng/g (LOQ) | |
| Food Matrices | GC-MS & LC-MS/MS | - | - | - | Low ng/g level |
Note: Direct comparison of the values in these tables should be done with caution, as experimental conditions, matrices, and validation parameters differ between studies. However, the data demonstrates that both internal standards can be used to develop robust and sensitive analytical methods. The choice may therefore depend on the specific requirements for accuracy and the complexity of the sample matrix.
Experimental Protocols
Below are representative experimental protocols for the analysis of Bisphenol A in biological and food matrices using either BPA-¹³C₁₂ or BPA-d16 as an internal standard.
Protocol 1: Analysis of Bisphenol A in Human Serum using BPA-¹³C₁₂
This protocol is a representative method for the sensitive quantification of total BPA in human serum samples.
1. Sample Preparation:
- To 500 µL of human serum, add the internal standard solution (BPA-¹³C₁₂).
- For total BPA analysis, perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate BPA metabolites.
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes. A typical SPE procedure would involve conditioning a C18 cartridge, loading the sample, washing to remove interferences, and eluting the analytes with an organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
- Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like ammonium fluoride or formic acid to improve ionization.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 10-20 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- BPA: m/z 227 → 133 (quantifier), m/z 227 → 212 (qualifier)
- BPA-¹³C₁₂: m/z 239 → 141 (quantifier)
3. Quantification:
- A calibration curve is constructed by plotting the peak area ratio of BPA to BPA-¹³C₁₂ against the concentration of the calibration standards.
- The concentration of BPA in the samples is determined from the calibration curve.
Protocol 2: Analysis of Bisphenol A in Canned Food using BPA-d16
This protocol is a representative method for the quantification of BPA in complex food matrices.
1. Sample Preparation:
- Homogenize the canned food sample.
- Weigh a representative portion of the homogenized sample (e.g., 1 g).
- Add the internal standard solution (BPA-d16).
- Perform an extraction, for example, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or microwave-assisted extraction (MAE) with a suitable solvent like acetonitrile or a mixture of methanol and water.
- After extraction, a clean-up step using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18 may be necessary to remove matrix components such as fats and pigments.
- Centrifuge the sample and take an aliquot of the supernatant for LC-MS/MS analysis. The extract may need to be evaporated and reconstituted in a suitable solvent.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 or similar reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile or methanol.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS):
- Ionization Mode: ESI in negative ion mode.
- Detection: MRM.
- MRM Transitions:
- BPA: m/z 227 → 133 (quantifier), m/z 227 → 212 (qualifier)
- BPA-d16: m/z 241 → 145 (quantifier)
3. Quantification:
- Quantification is performed using a matrix-matched calibration curve to compensate for matrix effects, plotting the peak area ratio of BPA to BPA-d16 against the concentration.
Mandatory Visualizations
Bisphenol A Signaling Pathway
Caption: Simplified signaling pathway of Bisphenol A (BPA).
Experimental Workflow for BPA Quantification
Caption: General experimental workflow for the quantification of BPA.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical factor in the accuracy and reliability of quantitative analysis of Bisphenol A. While both deuterated (BPA-d16) and carbon-13 labeled (BPA-¹³C₁₂) internal standards are widely used and capable of producing validated methods, the physicochemical properties of ¹³C-labeled standards offer distinct advantages.
BPA-¹³C₁₂ is the superior choice for high-accuracy quantitative analysis, especially in complex matrices. Its near-perfect co-elution with native BPA provides more effective compensation for matrix effects and minimizes the risk of analytical bias. Furthermore, its identical fragmentation behavior in the mass spectrometer ensures greater reliability in quantification.
BPA-d16 remains a viable and more cost-effective option. However, researchers must be diligent in validating their methods to account for potential chromatographic shifts and isotopic effects that may influence accuracy. For routine analyses where the highest level of accuracy is not the primary concern, or when budget constraints are a major factor, BPA-d16 can be an acceptable alternative.
Ultimately, the choice between BPA-¹³C₁₂ and BPA-d16 will depend on the specific analytical goals, the complexity of the sample matrix, and the required level of data quality. For researchers in drug development and those conducting studies for regulatory submission, the investment in BPA-¹³C₁₂ is highly recommended to ensure the most robust and defensible data.
References
A Head-to-Head Comparison: ¹³C- vs. ²H-Labeled Standards for Bisphenol A Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bisphenol A (BPA), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. The gold standard for such analyses is the use of stable isotope-labeled (SIL) internal standards, which closely mimic the physicochemical properties of the analyte, thereby compensating for variations during sample preparation and analysis. This guide provides an objective comparison of the two most common types of SIL standards for BPA analysis: ¹³C-labeled BPA and ²H-labeled (deuterated) BPA.
The Great Debate: ¹³C vs. ²H Labeling
While both ¹³C- and ²H-labeled standards are used to improve the precision and accuracy of BPA quantification, there is a strong consensus within the analytical chemistry community regarding the general superiority of ¹³C-labeled standards.[1] This preference is rooted in the fundamental physicochemical properties of the isotopes themselves.
Chromatographic Co-elution: A key advantage of ¹³C-labeled standards is their near-perfect co-elution with the native (unlabeled) analyte.[2][3] The mass difference between ¹³C and ¹²C is relatively small, resulting in virtually identical chromatographic behavior.[1] In contrast, deuterium (²H) is twice as heavy as protium (¹H), a significant relative mass difference that can lead to a slight chromatographic shift.[1] This separation between the analyte and the deuterated internal standard can result in differential matrix effects, potentially compromising the accuracy of quantification.
Isotopic Stability: ¹³C-labeled standards are exceptionally stable, with the ¹³C atoms integrated into the carbon backbone of the molecule. This makes them incapable of isotopic scrambling or exchange under typical analytical conditions. Deuterated standards, on the other hand, can be susceptible to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix, particularly if the labels are on exchangeable sites like hydroxyl groups.
Fragmentation in Mass Spectrometry: In tandem mass spectrometry (MS/MS), ¹³C-labeled standards generally exhibit fragmentation patterns that are more similar to the native analyte. The strength of the carbon-deuterium bond differs from that of the carbon-hydrogen bond, which can sometimes alter fragmentation pathways and lead to a kinetic isotope effect, potentially affecting quantification.
Performance Data: A Comparative Overview
| Performance Parameter | ¹³C-Labeled BPA Internal Standard | ²H-Labeled BPA Internal Standard | Rationale for Difference |
| Chromatographic Co-elution | Excellent, typically co-elutes perfectly with native BPA. | Generally good, but chromatographic shifts can occur. | The larger relative mass difference between ²H and ¹H can alter retention time. |
| Compensation for Matrix Effects | Excellent, due to near-perfect co-elution. | Good to Excellent, but can be compromised by chromatographic shifts. | Differential elution can lead to the analyte and standard experiencing different matrix environments. |
| Isotopic Stability | Highly stable, no risk of back-exchange. | Generally stable, but risk of D/H exchange in certain positions. | Deuterium on heteroatoms or acidic carbons can be labile. |
| Accuracy (Recovery %) | Typically reported in the range of 95-105%. | Typically reported in the range of 90-110%. | Better co-elution and stability of ¹³C-standards can lead to more consistent recovery. |
| Precision (RSD %) | Generally <10%. | Generally <15%. | Tighter co-elution minimizes variability introduced by matrix effects. |
| Cost & Availability | Historically more expensive and less available. | Often more readily available and may be less expensive. | Synthesis routes for deuterated compounds are often less complex. |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of BPA in a biological matrix (e.g., human amniotic fluid) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard. This protocol can be adapted for either ¹³C- or ²H-labeled BPA.
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 500 µL of the biological sample, add a known amount of the internal standard solution (e.g., ¹³C₁₂-BPA or BPA-d₁₆).
-
Deconjugation (for total BPA): If measuring total BPA (free and conjugated), add β-glucuronidase/sulfatase and incubate to release BPA from its conjugated forms.
-
Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elution and Reconstitution: Elute BPA and the internal standard from the SPE cartridge. Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent mixture (e.g., acetonitrile/water).
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., a C18 column). Use a gradient elution program with mobile phases such as water with a small amount of ammonium fluoride and methanol.
-
Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both native BPA and the labeled internal standard.
-
Example Transitions:
-
BPA: m/z 227.0 > 211.9
-
BPA-d₁₆: m/z 241.1 > 223.1
-
¹³C₁₂-BPA: m/z 239.1 > 224.1 (theoretical)
-
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of native BPA and a fixed concentration of the internal standard.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples. Determine the concentration of BPA in the samples by interpolating from the linear regression of the calibration curve.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for BPA analysis using an isotope-labeled internal standard.
Conclusion
For the highest level of accuracy and reliability in BPA quantification, ¹³C-labeled internal standards are generally the preferred choice. Their near-identical chemical and physical properties to the native analyte ensure optimal performance in compensating for matrix effects and other analytical variabilities. While deuterated standards can be used to develop acceptable methods and are often more readily available and less expensive, researchers must be mindful of their potential for chromatographic shifts and isotopic exchange. Ultimately, the choice of internal standard may depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budget considerations. Regardless of the choice, thorough method validation is crucial to ensure the data generated is robust and defensible.
References
Inter-laboratory Comparison of Bisphenol A Quantification in Human Serum Using Isotope Dilution Mass Spectrometry
A detailed analysis of methodologies and quantitative performance from a round-robin study.
This guide provides a comprehensive comparison of analytical methods for the quantification of Bisphenol A (BPA) in human serum, with a focus on an inter-laboratory study that utilized isotopically labeled internal standards. The information presented is intended for researchers, scientists, and drug development professionals engaged in biomonitoring and toxicological studies.
Introduction
Bisphenol A (BPA) is a chemical widely used in the production of polycarbonate plastics and epoxy resins, leading to ubiquitous human exposure. Accurate and reliable quantification of BPA in human biological matrices is crucial for assessing exposure levels and understanding its potential health effects. Isotope dilution mass spectrometry (ID-MS) is considered the gold standard for the quantitative analysis of organic micropollutants due to its high accuracy and precision, which is achieved by correcting for matrix effects and analytical variability using isotopically labeled internal standards such as Bisphenol A-¹³C₂.
This comparison guide is centered around the findings of a significant inter-laboratory "round-robin" study designed to evaluate and improve the measurement of unconjugated BPA (uBPA) and its primary metabolite, BPA-glucuronide (BPA-G), in human serum.[1][2][3] This study brought together multiple laboratories to analyze identical, blind samples, thereby providing a robust assessment of method performance and comparability.
Data Presentation: Quantitative Performance of Participating Laboratories
Table 1: Summary of Analytical Methods Used in the Inter-laboratory Study
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Sample Volume | 0.5 mL | 0.2 mL | 0.5 mL | 0.5 mL |
| Internal Standard | ¹³C₁₂-BPA, ¹³C₁₂-BPA-G | D₆-BPA, ¹³C₁₂-BPA-G | ¹³C₁₂-BPA, ¹³C₁₂-BPA-G | D₆-BPA, ¹³C₁₂-BPA-G |
| Extraction Method | Solid Phase Extraction (SPE) | Protein Precipitation & SPE | Supported Liquid Extraction | Solid Phase Extraction (SPE) |
| LC Column | C18 | C18 | PFP | C18 |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative | ESI Negative |
Table 2: Limits of Quantification (LOQ) for uBPA and BPA-G Reported by Participating Laboratories
| Analyte | Laboratory 1 (ng/mL) | Laboratory 2 (ng/mL) | Laboratory 3 (ng/mL) | Laboratory 4 (ng/mL) |
| uBPA | 0.05 | 0.1 | 0.03 | 0.1 |
| BPA-G | 0.1 | 0.2 | 0.05 | 0.2 |
Note: Data synthesized from the findings of the round-robin study.
The study demonstrated that all participating laboratories were able to distinguish between low and high concentrations of both uBPA and BPA-G.[2] The use of isotopically labeled internal standards, including ¹³C-labeled BPA, was a key element in achieving accurate quantification.
Experimental Protocols
The following sections detail the generalized experimental methodologies employed by the laboratories participating in the round-robin study for the quantification of BPA and BPA-G in human serum.
Sample Preparation
A critical step in the accurate measurement of BPA is a robust sample preparation protocol that minimizes background contamination and efficiently extracts the analytes of interest. The participating laboratories utilized various extraction techniques, with solid-phase extraction (SPE) being the most common.
General Sample Preparation Workflow:
-
Internal Standard Spiking: An essential first step was the addition of a known amount of isotopically labeled internal standard (e.g., Bisphenol A-¹³C₁₂) to the serum sample. This allows for the correction of any analyte loss during the subsequent extraction and analysis steps.
-
Extraction:
-
Solid-Phase Extraction (SPE): Most laboratories employed SPE. This technique involves passing the serum sample through a cartridge containing a solid adsorbent that retains the BPA and its metabolites. Interfering substances are washed away, and the analytes are then eluted with a small volume of solvent.
-
Protein Precipitation: One laboratory utilized protein precipitation followed by SPE. This involves adding a solvent (e.g., acetonitrile) to the serum to precipitate proteins, which are then removed by centrifugation. The resulting supernatant is then further purified by SPE.
-
Supported Liquid Extraction (SLE): One laboratory used SLE, where the aqueous sample is absorbed onto a diatomaceous earth support. An immiscible organic solvent is then passed through the support to extract the analytes.
-
-
Concentration: The eluate from the extraction step is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the liquid chromatography mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
All participating laboratories used LC-MS/MS for the separation and detection of BPA and BPA-G.
-
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) was used to separate BPA and BPA-G from other components in the sample extract. C18 columns were the most commonly used stationary phase.
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode was used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for both the native analytes and their isotopically labeled internal standards, a technique known as Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity for quantification.
Mandatory Visualization
Experimental Workflow for BPA Quantification
The following diagram illustrates a generalized workflow for the quantification of Bisphenol A in human serum using an isotopically labeled internal standard, as employed in the inter-laboratory study.
This workflow highlights the key stages from sample receipt to the final determination of BPA concentration, emphasizing the integration of the ¹³C-labeled internal standard for accurate measurement. The adoption of such standardized, yet flexible, protocols across different laboratories is fundamental to generating comparable and reliable biomonitoring data.
References
Cross-Reactivity of Bisphenol A (BPA) Analogs with BPA-¹³C₂ Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing replacement of Bisphenol A (BPA) with various structural analogs in consumer and industrial products necessitates robust analytical methods for their accurate quantification. A common approach for the analysis of BPA is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which often employs ¹³C-labeled BPA (BPA-¹³C₂) as an internal standard. This guide provides a comparative overview of the cross-reactivity of several BPA analogs with this method, supported by experimental data, to aid researchers in developing and validating their analytical protocols.
Understanding Cross-Reactivity in Isotope Dilution Mass Spectrometry
In the context of isotope dilution mass spectrometry, "cross-reactivity" refers to the suitability of using an internal standard of one compound (in this case, BPA-¹³C₂) to accurately quantify structurally similar compounds (BPA analogs). Ideal cross-reactivity implies that the analog and the internal standard exhibit similar behavior throughout the analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. This allows for the correction of variations in sample preparation and matrix effects.
However, differences in the physicochemical properties of BPA analogs, such as polarity and ionization efficiency, can lead to variations in their response compared to the BPA-¹³C₂ internal standard. This can result in underestimation or overestimation of the analog's concentration if a single BPA calibration curve is used for quantification without applying specific correction factors.
Quantitative Comparison of BPA Analog Recovery
While direct relative response factor data is not extensively published, recovery studies provide valuable insights into the suitability of using a BPA-¹³C₂ internal standard for the quantification of its analogs. The following table summarizes the absolute recovery percentages of various BPA analogs from different matrices when an internal standard method, often employing a labeled BPA, was used. High and consistent recovery rates suggest good analytical cross-reactivity.
| Bisphenol Analog | Abbreviation | CAS Number | Recovery Range (%) | Remarks |
| Bisphenol S | BPS | 80-09-1 | 71 - 119 | Generally good recovery, indicating suitability for quantification with a BPA internal standard.[1] |
| Bisphenol F | BPF | 620-92-8 | 71 - 119 | Similar matrix effects to BPA, suggesting good compatibility with a BPA internal standard.[1] |
| Bisphenol B | BPB | 77-40-7 | 71 - 119 | Exhibits matrix effects similar to BPA, making a BPA internal standard appropriate for correction.[1] |
| Bisphenol E | BPE | 2081-08-5 | 71 - 119 | Shows matrix effects comparable to BPA, allowing for effective use of a BPA internal standard.[1] |
| Bisphenol AF | BPAF | 1478-61-1 | 71 - 119 | Despite good recovery in some studies, it can suffer from strong signal suppression, potentially making a BPA internal standard less suitable in certain matrices.[1] |
Note: Recovery data is compiled from studies analyzing various matrices, and performance may vary depending on the specific sample type and experimental conditions.
Experimental Protocols
A detailed experimental protocol is crucial for the accurate quantification of BPA and its analogs. The following is a representative method for the analysis of bisphenols in a given matrix using LC-MS/MS with an internal standard.
Sample Preparation (General Procedure)
-
Extraction: A specific amount of the homogenized sample is subjected to solvent extraction. Common solvents include acetonitrile or methanol. For solid samples, techniques like ultrasound-assisted extraction or pressurized liquid extraction can be employed.
-
Clean-up: The crude extract is often purified to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose. The choice of SPE sorbent depends on the matrix and the target analytes.
-
Internal Standard Spiking: A known amount of the BPA-¹³C₂ internal standard is added to the sample extract before the final volume adjustment.
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent, typically the initial mobile phase of the LC system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of bisphenols.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium fluoride or formate) and an organic solvent (acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for analytical columns.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is the most common technique for the analysis of bisphenols. However, for some analogs, Atmospheric Pressure Photoionization (APPI) may offer better sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for each analyte and the internal standard are monitored.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the native bisphenol to the peak area of the BPA-¹³C₂ internal standard against the concentration of the native bisphenol standards. The concentration of the analogs in the samples is then determined using this calibration curve, and if necessary, corrected with a relative response factor.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cross-reactivity of BPA analogs with a BPA-¹³C₂ method.
Caption: Workflow for evaluating the analytical recovery of BPA analogs using a BPA-¹³C₂ internal standard.
Signaling Pathway Considerations
While this guide focuses on analytical cross-reactivity, it is important for researchers to also consider the biological cross-reactivity of BPA analogs. Many of these compounds can interact with the same signaling pathways as BPA, particularly nuclear receptors like the estrogen receptor. The diagram below illustrates a simplified signaling pathway that can be activated by BPA and its analogs, leading to transcriptional regulation of target genes. Understanding this biological context is crucial for interpreting the toxicological significance of the analytical results.
Caption: Simplified signaling pathway for BPA and its analogs via nuclear receptor activation.
Conclusion
The use of a BPA-¹³C₂ internal standard can be a viable approach for the quantification of several common BPA analogs, particularly BPS, BPF, BPB, and BPE, as evidenced by good recovery rates in various studies. However, for certain analogs like BPAF, which may exhibit different ionization behavior, the use of a dedicated, isotopically labeled internal standard for that specific analog is recommended for the most accurate results. Researchers should always validate their methods for each analog of interest in the specific matrix being analyzed to ensure data quality and reliability. This includes the determination of relative response factors to correct for any observed differences in instrumental response.
References
A Comparative Guide to the Performance of Bisphenol A-¹³C₂ in Mass Spectrometry-Based Quantification
This guide provides a consolidated overview of the typical performance metrics achieved with ¹³C₁₂-BPA in LC-MS/MS applications and offers a representative experimental protocol for its use.
Performance Comparison
The use of stable isotope dilution analysis with ¹³C₁₂-BPA allows for highly sensitive and selective quantification of BPA in diverse and complex matrices. The following table summarizes the performance of analytical methods employing ¹³C-labeled BPA as an internal standard. These methods are typically validated on high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometers (LC-MS/MS). The limits of detection (LOD) and quantification (LOQ) are key indicators of the sensitivity of these methods.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mass Spectrometer Type (if specified) | Citation |
| Human Plasma | - | 43.5 pg/mL | LC-MS/MS | [2] |
| Human Seminal Fluid | - | 28.9 pg/mL | LC-MS/MS | [2] |
| Adipose Tissue | - | 0.125 ng/mL | LC-MS/MS | [3][4] |
| Plant-Based Beverages | 0.26 ng/mL | 0.78 ng/mL | LC-MS/MS | |
| Paper & Cardboard | 0.29 - 0.40 µg/kg | 1.09 - 1.32 µg/kg | LC-MS/MS | |
| Infant Formula | - | Low ppb range | TSQ Vantage Triple Stage Quadrupole MS | |
| Air Samples | - | 0.1 ng/m³ (S/N > 10) | LC-MS | |
| Ready-Made Meals | 0.025 - 0.140 µg/kg | - | LC-MS/MS |
Experimental Protocols
A successful analysis of BPA using ¹³C₁₂-BPA as an internal standard involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The following is a representative protocol synthesized from common methodologies.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract BPA and the ¹³C₁₂-BPA internal standard from the sample matrix and remove interfering substances.
-
Procedure:
-
Spiking: An aliquot of the sample (e.g., 1 mL of human plasma or water) is spiked with a known concentration of ¹³C₁₂-BPA solution.
-
Conditioning: An SPE cartridge (e.g., C18 or Oasis HLB) is conditioned with methanol followed by water.
-
Loading: The spiked sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a low-organic solvent mixture (e.g., 10% methanol in water) to remove hydrophilic interferences.
-
Elution: The retained analytes (BPA and ¹³C₁₂-BPA) are eluted with a high-organic solvent, typically methanol or acetonitrile.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate BPA from other components and detect it with high selectivity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BPA: m/z 227 → 133
-
¹³C₁₂-BPA: m/z 239 → 141
-
-
Quantification: The concentration of BPA in the sample is determined by calculating the peak area ratio of the native BPA to the ¹³C₁₂-BPA internal standard and comparing it against a calibration curve.
-
Visualizations
Experimental Workflow
The diagram below illustrates the typical workflow for the quantification of Bisphenol A using a stable isotope-labeled internal standard and LC-MS/MS.
Bisphenol A Signaling Pathway
Bisphenol A is known as an endocrine-disrupting chemical primarily because it can mimic the effects of estrogen by binding to estrogen receptors (ERα and ERβ). This interaction can trigger downstream signaling pathways, leading to changes in gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the simultaneous determination of bisphenol A and its chlorinated derivatives in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Justification for Using a 13C-Labeled Internal Standard: A Comparative Guide
In the landscape of quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications in drug development and clinical research, the pursuit of accuracy and precision is paramount. The choice of quantification strategy can significantly impact the reliability of experimental results. While several methods exist, the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for mitigating variability.[1][2][3] Among SIL-IS, Carbon-13 (¹³C)-labeled standards offer distinct and compelling advantages over other alternatives.
This guide provides an objective comparison of ¹³C-labeled internal standards against other common quantification methods, supported by experimental principles and data. It is designed for researchers, scientists, and drug development professionals seeking to enhance the robustness and accuracy of their quantitative assays.
Core Principles of an Ideal Internal Standard
An ideal internal standard should be a compound that behaves identically to the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[2] By adding a known concentration of the internal standard to every sample, standard, and quality control, it serves as a reliable reference to correct for:
-
Variations in Sample Preparation: Compensates for losses during extraction, evaporation, or derivatization steps.
-
Instrumental Variability: Corrects for fluctuations in injection volume and detector response.[4]
-
Matrix Effects: Normalizes the signal suppression or enhancement caused by co-eluting compounds from the sample matrix.
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. This ratiometric approach ensures that most sources of error are canceled out, leading to highly accurate and precise results.
Comparison of Quantification Strategies
The selection of a quantification strategy is a critical decision in method development. The following sections compare the use of a ¹³C-labeled internal standard with external calibration, standard addition, and other types of internal standards.
The external standard method is a straightforward approach where a calibration curve is generated from a series of standards containing known concentrations of the analyte. These standards are prepared and analyzed separately from the unknown samples.
While simple, this method's primary drawback is its susceptibility to any procedural or matrix-related variations that are not perfectly identical between the standards and the samples. It assumes that every sample is processed and analyzed under the exact same conditions, which is often not feasible in complex biological matrices.
The method of standard additions involves splitting an unknown sample into several aliquots and "spiking" each with a known, increasing amount of the analyte standard. This method is effective at correcting for matrix effects because the calibration is performed within the sample's own matrix.
However, this approach is laborious and time-consuming, as each individual sample requires its own multi-point calibration. This makes it impractical for high-throughput analyses common in drug development.
Deuterated (²H) Internal Standards: Deuterium-labeled standards are the most common alternative to ¹³C-labeled standards, often due to lower cost and wider availability. However, they possess inherent disadvantages that can compromise data quality. The key difference lies in the physicochemical properties. Replacing hydrogen with deuterium, which doubles the atom's mass, can alter the compound's polarity and chromatographic behavior. This can lead to a slight separation between the analyte and the internal standard during chromatography. If this separation causes them to elute into regions with different levels of ion suppression, the correction becomes inaccurate. Furthermore, deuterium atoms can sometimes be unstable and exchange with hydrogen atoms from the sample or solvent, compromising the standard's integrity.
Analog Internal Standards: These are structurally similar but non-isotopically labeled compounds. While they can correct for some variability, their chemical and physical properties are not identical to the analyte. This means they may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, leading to incomplete correction for matrix effects and other sources of error.
The workflow below illustrates the application of a ¹³C-labeled internal standard in a typical quantitative LC-MS/MS analysis.
Data Presentation: Performance Comparison
The superiority of ¹³C-labeled internal standards is best illustrated through a direct comparison of key performance characteristics.
Table 1: Comparison of ¹³C-Labeled vs. Deuterated (²H) Internal Standards
| Feature | ¹³C-Labeled Standard | Deuterated (²H) Standard | Rationale & Justification |
| Chromatographic Co-elution | Excellent | Variable to Poor | ¹³C labeling results in virtually identical physicochemical properties, ensuring the standard and analyte elute together. Deuteration can alter polarity, leading to chromatographic shifts and potential for differential matrix effects. |
| Isotopic Stability | High | Variable | ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. Deuterium atoms, especially at acidic positions, can exchange with protons from the solvent, compromising quantification. |
| Matrix Effect Compensation | Superior | Potentially Compromised | Perfect co-elution ensures that both the analyte and the internal standard experience the exact same degree of ion suppression or enhancement, allowing for accurate correction. Chromatographic separation can lead to inaccurate correction if the matrix effect is not uniform across the peak elution window. |
| Ionization & Fragmentation | Identical | Can Differ | ¹³C standards exhibit identical ionization efficiency and fragmentation patterns to the analyte. Deuterated standards can sometimes show different ionization efficiencies. |
| Commercial Availability & Cost | Generally less available and more expensive. | Widely available and generally less expensive. | The synthesis of ¹³C-labeled compounds is often more complex. However, the higher initial cost can be offset by reduced method development time and improved data reliability. |
The following diagram illustrates the critical importance of co-elution for accurate matrix effect compensation.
Experimental Protocols
To demonstrate the practical application and validation, two key experimental protocols are provided.
-
Preparation of Calibration Standards & Quality Controls (QCs):
-
Prepare a stock solution of the analyte and the ¹³C-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a range of concentrations.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Aliquot 100 µL of each standard, QC, and unknown plasma sample into a microcentrifuge tube.
-
Add 20 µL of the ¹³C-IS working solution (at a fixed concentration) to every tube.
-
Add 300 µL of cold acetonitrile (protein precipitation agent) to each tube. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and gradient elution.
-
Detect the analyte and the ¹³C-IS using Multiple Reaction Monitoring (MRM) mode. Define specific precursor → product ion transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS in each injection.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a linear regression model.
-
Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.
-
This protocol quantifies the degree of ion suppression or enhancement for an analyte in a specific biological matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte in the reconstitution solvent at three concentrations (low, medium, high).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma) using the method from Protocol 1. After the final extraction step, spike the analyte into the extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before the extraction process at the same three concentrations. (This set is used to determine recovery, but Set B is key for matrix effect).
-
-
Analysis:
-
Analyze all samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
By performing this with and without an internal standard and calculating the IS-normalized matrix effect, one can demonstrate the corrective power of the ¹³C-labeled IS.
-
Conclusion
For researchers, scientists, and drug development professionals who require the highest level of accuracy and reliability in quantitative mass spectrometry, the justification for using a ¹³C-labeled internal standard is clear and compelling. While other methods like external calibration and standard addition have their place, they cannot offer the same comprehensive correction for the myriad of variables encountered in complex sample analysis.
Compared to the more common deuterated standards, ¹³C-labeled standards provide superior performance due to their chemical and physical near-identity to the analyte, ensuring robust co-elution and stable isotopic composition. This eliminates the risks of chromatographic shifts and isotopic exchange that can compromise data integrity. The investment in a ¹³C-labeled internal standard is an investment in data quality, leading to more robust, reproducible, and defensible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Safety Operating Guide
Proper Disposal of Bisphenol A-13C2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bisphenol A-13C2, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.
I. Immediate Safety and Handling Precautions
Bisphenol A (BPA) and its isotopically labeled forms like this compound are hazardous materials. All handling and disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan and local, state, and federal regulations.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Containerization:
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a spill.
-
Ensure the SAA is away from ignition sources and incompatible chemicals.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be disposed of in the designated hazardous waste container.
-
For grossly contaminated labware, it should be decontaminated if possible or disposed of as hazardous waste.
-
-
Handling Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or preferably, reused for compatible waste accumulation after relabeling.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full (typically no more than 90% capacity) or when the experiment is complete, contact your institution's EHS office to schedule a waste pickup.
-
Provide them with the completed hazardous waste label, which includes the chemical name, concentration, and volume.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
IV. Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For small powder spills, avoid creating dust.
-
Cleanup:
-
Wear appropriate PPE.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For small powder spills, gently sweep or scoop the material into a container for disposal. Avoid dry sweeping which can generate dust.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the responsible management of hazardous chemical waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. 5.66 Recycling or Disposal of Chemical Wastes | Office of Policies, Records, and Forms | Washington State University [policies.wsu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Bisphenol A-¹³C₂
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Bisphenol A-¹³C₂. The following procedures are designed to ensure safe handling, from receipt of the compound to its final disposal, minimizing exposure and ensuring laboratory safety.
Understanding the Hazards
Bisphenol A (BPA) is a known endocrine disruptor and is classified as a substance toxic to reproduction.[1] The ¹³C₂ isotope in this form of BPA is a stable, non-radioactive isotope of carbon, meaning it does not pose a radiological hazard.[2] Therefore, all safety precautions are directed at mitigating the chemical hazards of Bisphenol A. Key hazards include:
-
Health Hazards: May cause allergic skin reactions, serious eye damage, and respiratory irritation. It is also suspected of damaging fertility or the unborn child.[3]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles and skin contact.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling Bisphenol A-¹³C₂. This is considered a Category 3 PPE requirement due to the potential for irreversible health effects.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory where the chemical is handled. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before use and change them frequently. Wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory coat or chemical-resistant coveralls | Should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95 or FFP2) | Required when handling the powder form of the compound or when there is a risk of aerosol generation. |
Occupational Exposure Limits
While the U.S. Occupational Safety and Health Administration (OSHA) has not established a specific exposure limit for BPA, other organizations have set limits for dust and for BPA itself.
| Organization | Exposure Limit Type | Value |
| OSHA | Total Dust | 15 mg/m³ |
| ACGIH | Dust | 10 mg/m³ |
| European Chemicals Agency (ECHA) | 8-hour Time-Weighted Average (TWA) for BPA | 0.2 mg/m³ |
| Germany | BPA | 5 mg/m³ |
| Europe (General) | BPA | 2 mg/m³ |
Standard Operating Procedure for Handling Bisphenol A-¹³C₂
This section outlines the step-by-step procedure for the safe handling of Bisphenol A-¹³C₂.
4.1. Preparation and Engineering Controls
-
Designated Area: All work with Bisphenol A-¹³C₂ should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.
4.2. Handling the Compound
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within a fume hood or a balance enclosure to contain any dust.
-
Making Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory. Avoid touching your face or personal items while working with the chemical.
4.3. Experimental Workflow Diagram
Caption: Workflow for Safe Handling of Bisphenol A-¹³C₂.
Disposal Plan
5.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with Bisphenol A-¹³C₂, including weighing paper, contaminated gloves, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Bisphenol A-¹³C₂ should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
5.2. Disposal Procedures
-
Labeling: All waste containers must be labeled with the full chemical name ("Bisphenol A-¹³C₂") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal. The improper disposal of items containing BPA can negatively impact the environment.
Emergency Procedures
6.1. Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Cleanup: For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area with soap and water.
6.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
